(2R,5S)-1-Boc-2,5-dimethylpiperazine hydrochloride
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
tert-butyl (2R,5S)-2,5-dimethylpiperazine-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2.ClH/c1-8-7-13(9(2)6-12-8)10(14)15-11(3,4)5;/h8-9,12H,6-7H2,1-5H3;1H/t8-,9+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWALJKZSNHQOBH-OULXEKPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(CN1C(=O)OC(C)(C)C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN[C@H](CN1C(=O)OC(C)(C)C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Physical Properties of (2R,5S)-1-Boc-2,5-dimethylpiperazine HCl
Abstract
(2R,5S)-1-Boc-2,5-dimethylpiperazine hydrochloride is a chiral synthetic intermediate of significant interest in medicinal chemistry and drug development. Its unique structure, featuring a piperazine core, stereochemically defined methyl groups, a labile Boc protecting group, and a hydrochloride salt, presents a specific set of physicochemical properties that are critical for its effective use. This technical guide provides an in-depth examination of these properties. We will explore the structural rationale, present core physical data, and detail the essential experimental protocols required for its comprehensive characterization. This document is intended for researchers, chemists, and formulation scientists who utilize this building block in the synthesis of novel therapeutic agents, emphasizing the causality behind analytical choices to ensure robust and reproducible outcomes.
Molecular Identity and Core Physicochemical Data
The precise identification and fundamental physical properties of (2R,5S)-1-Boc-2,5-dimethylpiperazine HCl are the bedrock of its application in synthesis and development. The hydrochloride salt form is specifically designed to enhance aqueous solubility and improve the handling characteristics of the otherwise oily or low-melting free base.
Chemical Structure:

Table 1: Compound Identification
| Identifier | Value | Reference |
| IUPAC Name | tert-butyl (2S,5R)-2,5-dimethylpiperazine-1-carboxylate;hydrochloride | [1] |
| CAS Number | 1374975-96-8 | [1] |
| Molecular Formula | C₁₁H₂₃ClN₂O₂ | [1] |
| Molecular Weight | 250.77 g/mol | [2] |
| Canonical SMILES | C[C@H]1CN--INVALID-LINK--C.Cl | [1] |
Table 2: Key Physical and Computed Properties
| Property | Value / Description | Reference / Rationale |
| Appearance | White to off-white solid | Expected for a hydrochloride salt of a small molecule. |
| Melting Point | Data not consistently available in public literature; requires experimental determination. | [3][4] |
| Solubility | Expected to have good solubility in water and polar protic solvents (e.g., methanol, ethanol). | The hydrochloride salt form significantly enhances aqueous solubility compared to the free base.[2] |
| Hygroscopicity | Potential to be hygroscopic. | Pharmaceutical salts, especially hydrochlorides, often absorb atmospheric moisture, which can impact stability and handling.[][6][7] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Topological Polar Surface Area | 41.6 Ų | [1] |
The Rationale of the Molecular Structure: A Field-Proven Perspective
The structure of (2R,5S)-1-Boc-2,5-dimethylpiperazine HCl is not arbitrary; each component is deliberately chosen to impart specific, advantageous properties for multi-step organic synthesis.
-
The Piperazine Scaffold: The piperazine ring is a "privileged scaffold" in medicinal chemistry, appearing in a vast array of approved drugs. Its two nitrogen atoms provide versatile handles for substitution, allowing for the modulation of pharmacological activity and pharmacokinetic properties.[8]
-
The (2R,5S)-trans Stereochemistry: The specific trans configuration of the methyl groups provides a rigid, three-dimensional structure. In drug design, such stereochemical control is paramount as it dictates the precise orientation of substituents, which is critical for selective binding to biological targets like enzymes and receptors.[2]
-
The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is one of the most common nitrogen protecting groups in organic synthesis. Its selection is strategic: it is robust enough to withstand a wide range of non-acidic reaction conditions (e.g., nucleophilic attack, base-catalyzed reactions, and hydrogenolysis) yet can be removed cleanly and efficiently under mild acidic conditions (e.g., HCl in dioxane or trifluoroacetic acid). This orthogonality is essential for complex synthetic routes.[9]
-
The Hydrochloride Salt: The free base form of this piperazine derivative is predicted to be a low-melting solid or oil.[10][11] Converting it to a hydrochloride salt serves several practical purposes: it typically yields a stable, crystalline solid that is easier to handle, weigh, and store.[2] Crucially, it dramatically increases aqueous solubility, which is often a prerequisite for biological screening and subsequent formulation steps.[2]
Experimental Protocols for Physicochemical Characterization
A thorough and systematic characterization is a self-validating process, ensuring the identity, purity, and physical form of the material are well-understood before its inclusion in critical development pathways. The following protocols are standard methodologies in the pharmaceutical industry for this purpose.
Structural Verification
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Causality: NMR is the most powerful technique for unambiguous structural elucidation. ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, confirming connectivity and stereochemistry. Dynamic NMR studies can also reveal conformational behaviors of the piperazine ring.[12][13][14][15]
-
Protocol:
-
Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O, chosen for solubility).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer at 25 °C.
-
-
Expected Signals:
-
¹H NMR: A sharp singlet around 1.4 ppm (9H, Boc group), several multiplets in the 2.5-4.0 ppm range (protons on the piperazine ring and methyl groups), and a broad singlet for the N-H protons.
-
¹³C NMR: Resonances around 28 ppm (methyls of Boc), ~80 ppm (quaternary carbon of Boc), ~155 ppm (carbonyl of Boc), and various signals for the piperazine ring and its methyl substituents.[16]
-
B. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Causality: FTIR is a rapid method to confirm the presence of key functional groups. For this molecule, the most characteristic feature is the strong carbonyl stretch of the Boc group.
-
Protocol:
-
Place a small amount of the solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer.
-
Apply pressure to ensure good contact.
-
Record the spectrum from 4000 to 400 cm⁻¹.
-
-
Expected Bands:
Thermal and Solid-State Analysis
A. Differential Scanning Calorimetry (DSC)
-
Causality: DSC is essential for accurately determining the melting point and enthalpy of fusion.[19][20] It can also reveal other thermal events like glass transitions (for amorphous content), desolvation, or polymorphic transitions, which are critical for understanding the material's stability and manufacturing behavior.[21][22]
-
Protocol:
-
Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen purge.
-
Record the heat flow as a function of temperature. The melting point is taken as the onset or peak of the endothermic melting event.
-
B. X-Ray Powder Diffraction (XRPD)
-
Causality: XRPD is the definitive technique for assessing the long-range molecular order of a solid.[23][24] It provides a unique "fingerprint" that can distinguish between a crystalline solid (sharp peaks) and an amorphous solid (broad halo). It is the primary tool for identifying and monitoring different crystalline forms (polymorphs), which can have drastically different properties.[25][26][27]
-
Protocol:
-
Gently pack the powder sample into a sample holder.
-
Mount the holder in the XRPD instrument.
-
Scan the sample over a range of 2θ angles (e.g., 2° to 40°) using Cu Kα radiation.
-
The resulting diffractogram is used to confirm the crystalline nature of the batch.
-
Performance-Related Properties
A. Hygroscopicity Assessment
-
Causality: The tendency of a material to absorb moisture from the air is a critical stability parameter.[][28] Excessive moisture uptake can lead to physical changes (e.g., deliquescence, caking) and chemical degradation, impacting shelf-life and formulation integrity.[7][29]
-
Protocol (Gravimetric Method):
-
Accurately weigh a sample of the compound onto a tared watch glass.
-
Place the sample in a humidity chamber set to a specific relative humidity (RH), e.g., 75% RH using a saturated NaCl solution, at a constant temperature (e.g., 25 °C).
-
Re-weigh the sample at set time intervals (e.g., 1, 4, 8, 24 hours) until a constant weight is achieved.
-
Calculate the percentage of water sorbed. The experiment can be repeated at different RH levels to build a sorption profile.
-
Handling, Storage, and Stability
Based on the physicochemical profile, the following recommendations are provided:
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize moisture uptake.[30]
-
Handling: Due to its potential hygroscopicity, prolonged exposure to the open atmosphere should be avoided. Weighing and handling should be performed in an environment with controlled humidity where possible.
-
Chemical Stability: The compound is expected to be stable under recommended storage conditions. However, the Boc group is labile to strong acids. Therefore, contact with acidic conditions, other than for intentional deprotection, should be avoided during storage and processing.
Conclusion
(2R,5S)-1-Boc-2,5-dimethylpiperazine HCl is a valuable synthetic building block whose utility is directly linked to its physical properties. Its identity as a crystalline hydrochloride salt enhances its handling, stability, and solubility over the free base. A comprehensive characterization, employing a suite of analytical techniques including NMR, FTIR, DSC, and XRPD, is not merely a quality control exercise but a fundamental necessity for ensuring reproducible results in drug discovery and development. Understanding these properties and the robust methodologies for their assessment empowers researchers to use this intermediate with confidence, paving the way for the successful synthesis of next-generation therapeutics.
References
- 1. (2S,5R)-1-Boc-2,5-dimethylpiperazine hydrochloride | C11H23ClN2O2 | CID 53484924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 1523541-79-8 | Benchchem [benchchem.com]
- 3. This compound | CAS:792969-69-8 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 4. aksci.com [aksci.com]
- 6. Characterization of the "hygroscopic" properties of active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. jgtps.com [jgtps.com]
- 10. capotchem.com [capotchem.com]
- 11. Page loading... [guidechem.com]
- 12. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. impact.ornl.gov [impact.ornl.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. news-medical.net [news-medical.net]
- 20. hitachi-hightech.com [hitachi-hightech.com]
- 21. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. m.youtube.com [m.youtube.com]
- 23. Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 24. From solubility to efficacy: how X-ray powder diffraction is improving drug bioavailability | Malvern Panalytical [malvernpanalytical.com]
- 25. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 26. journals.iucr.org [journals.iucr.org]
- 27. creative-biostructure.com [creative-biostructure.com]
- 28. alfachemic.com [alfachemic.com]
- 29. pharmainfo.in [pharmainfo.in]
- 30. (2S,5R)-1-Boc-2,5-diMethylpiperazine hydrochloride CAS#: 1374975-96-8 [m.chemicalbook.com]
The Alchemical Intermediate: A Technical Guide to cis-1-Boc-2,5-dimethylpiperazine Hydrochloride for the Modern Drug Hunter
Foreword: The Unseen Scaffolding of Innovation
In the intricate tapestry of modern drug discovery, the unsung heroes are often the molecular scaffolds—the foundational frameworks upon which therapeutic candidates are meticulously constructed. Among these, the piperazine moiety stands as a testament to versatility and pharmacological privilege. This guide delves into a particularly valuable, stereochemically defined building block: cis-1-Boc-2,5-dimethylpiperazine hydrochloride. Its strategic importance lies in the confluence of a conformationally constrained cis-dimethyl substitution pattern, which imparts specific vectoral properties to derivative molecules, and the orthogonal protecting group strategy enabled by the tert-butyloxycarbonyl (Boc) group. This combination offers medicinal chemists a powerful tool to explore chemical space with precision, leading to the development of novel therapeutics with enhanced potency and selectivity. This document aims to serve as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing not just data, but a deeper understanding of the causality behind its synthesis, characterization, and application.
Physicochemical Properties and Structural Attributes
cis-1-Boc-2,5-dimethylpiperazine hydrochloride, in its enantiomerically pure (2S,5R) form, presents as a white to off-white solid. The hydrochloride salt form enhances its stability and improves its handling characteristics, particularly its solubility in polar solvents.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₃ClN₂O₂ | PubChem[1] |
| Molecular Weight | 250.77 g/mol | PubChem[1] |
| CAS Number | 1374975-96-8 (for 2S,5R isomer) | PubChem[1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water, methanol, and DMSO | |
| Melting Point | Not widely reported, requires experimental determination |
The key structural features that underpin its utility are:
-
The cis-Stereochemistry: The two methyl groups are positioned on the same side of the piperazine ring, creating a specific conformational bias. This rigidified structure can be exploited to control the spatial orientation of substituents, which is critical for optimizing interactions with biological targets.
-
The Boc Protecting Group: The tert-butyloxycarbonyl group on one of the piperazine nitrogens is stable under a wide range of reaction conditions, yet it can be readily removed under acidic conditions. This allows for selective functionalization of the unprotected secondary amine, followed by deprotection and subsequent elaboration at the other nitrogen, enabling a divergent synthetic approach from a common intermediate.
Commercial Availability: A Note on Sourcing
cis-1-Boc-2,5-dimethylpiperazine hydrochloride is commercially available from a variety of suppliers who specialize in building blocks for research and development. It is crucial for researchers to verify the stereochemical purity and the specific isomeric form required for their application.
| Supplier | Isomeric Form Often Listed | Notes |
| Benchchem | (2R,5S)-1-Boc-2,5-dimethylpiperazine hydrochloride | |
| Sigma-Aldrich | (2S,5S)-1-N-Boc-2,5-dimethylpiperazine (free base) | The hydrochloride salt of the cis-isomer may require custom synthesis or specific inquiry. |
| ChemScene | cis-1-Boc-3,5-dimethylpiperazine | Note the different substitution pattern. |
| Aladdin | cis-1-boc-2,6-dimethylpiperazine | Note the different substitution pattern. |
This table is not exhaustive and is intended to provide a starting point for sourcing. Researchers should always confirm the exact specifications with the supplier.
Synthetic Methodologies: From Chiral Precursors to the Final Salt
The synthesis of enantiomerically pure cis-1-Boc-2,5-dimethylpiperazine hydrochloride is a multi-step process that leverages chiral pool starting materials to establish the desired stereochemistry. A common and efficient strategy begins with L-alanine, a readily available and inexpensive amino acid.
Conceptual Synthetic Workflow
The overall synthetic strategy involves the formation of the piperazine-2,5-dione (a diketopiperazine) from two molecules of a chiral amino acid derivative, followed by reduction to the piperazine, selective Boc-protection, and final salt formation.
Caption: A conceptual workflow for the synthesis of cis-1-Boc-2,5-dimethylpiperazine hydrochloride.
Detailed Experimental Protocol
Step 1: Synthesis of cis-3,6-Dimethylpiperazine-2,5-dione
-
Esterification of L-Alanine: To a suspension of L-alanine (1.0 eq) in methanol, add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours. Remove the solvent under reduced pressure to obtain L-alanine methyl ester hydrochloride.
-
Boc-Protection of L-Alanine: Dissolve L-alanine (1.0 eq) in a 1:1 mixture of dioxane and water. Add sodium hydroxide (2.5 eq) and cool to 0 °C. Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) and stir at room temperature for 12 hours. Acidify the reaction mixture with 1N HCl and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield Boc-L-alanine.
-
Peptide Coupling: Dissolve Boc-L-alanine (1.0 eq), L-alanine methyl ester hydrochloride (1.0 eq), and a coupling agent such as HATU (1.1 eq) in anhydrous DMF. Add a non-nucleophilic base like diisopropylethylamine (DIPEA, 3.0 eq) and stir at room temperature for 12 hours. Dilute with water and extract with ethyl acetate. Wash the organic layer with brine, dry, and concentrate to obtain the dipeptide intermediate.
-
Deprotection and Cyclization: Dissolve the dipeptide in a solution of 4M HCl in dioxane and stir at room temperature for 2 hours. Concentrate the reaction mixture to dryness. The resulting hydrochloride salt is then heated in a high-boiling point solvent such as toluene or xylene with a catalytic amount of a weak acid (e.g., acetic acid) to effect cyclization to cis-3,6-dimethylpiperazine-2,5-dione.
Step 2: Reduction to cis-2,5-Dimethylpiperazine
-
To a solution of cis-3,6-dimethylpiperazine-2,5-dione (1.0 eq) in anhydrous THF at 0 °C, add lithium aluminum hydride (LiAlH₄, 2.5 eq) portion-wise.
-
Reflux the reaction mixture for 12-16 hours.
-
Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water (Fieser workup).
-
Filter the resulting solids and concentrate the filtrate to yield crude cis-2,5-dimethylpiperazine.
Step 3: Boc-Protection and Hydrochloride Salt Formation
-
Dissolve the crude cis-2,5-dimethylpiperazine (1.0 eq) in dichloromethane (DCM). Add di-tert-butyl dicarbonate ((Boc)₂O, 1.05 eq) and stir at room temperature for 4-6 hours.
-
Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to give cis-1-Boc-2,5-dimethylpiperazine.
-
Purify the product by flash column chromatography.
-
Dissolve the purified free base in diethyl ether or ethyl acetate and add a solution of 2M HCl in diethyl ether dropwise with stirring.
-
Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford cis-1-Boc-2,5-dimethylpiperazine hydrochloride as a white solid.
Applications in Drug Discovery: A Versatile Building Block
The rigidified, stereochemically defined nature of cis-1-Boc-2,5-dimethylpiperazine hydrochloride makes it a highly sought-after intermediate in the synthesis of complex molecular architectures for various therapeutic targets.
Intermediate for Opioid Receptor Ligands
A significant application of the enantiomerically pure (2R,5S)-1-allyl-2,5-dimethylpiperazine, a derivative of the title compound, is in the synthesis of potent and selective delta-opioid receptor agonists.[2][3] These compounds have shown potential in the treatment of pain and depression with a reduced side-effect profile compared to traditional mu-opioid agonists. The cis-dimethyl substitution pattern is crucial for orienting the pharmacophoric elements correctly within the receptor's binding pocket.
References
- 1. (2S,5R)-1-Boc-2,5-dimethylpiperazine hydrochloride | C11H23ClN2O2 | CID 53484924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Solubility of (2R,5S)-1-Boc-2,5-dimethylpiperazine Hydrochloride in Organic Solvents
Abstract
Introduction: Understanding the Molecule
(2R,5S)-1-Boc-2,5-dimethylpiperazine hydrochloride is a chiral piperazine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group on one of the nitrogen atoms and a hydrochloride salt on the other. Its chemical structure is presented in Figure 1.
Figure 1: Chemical Structure of this compound (Image of the chemical structure would be placed here in a full whitepaper)
The key structural features that dictate its solubility are:
-
The Piperazine Ring: A six-membered heterocyclic amine, which can participate in hydrogen bonding.
-
The Boc Protecting Group: A bulky, nonpolar tert-butyl group that significantly increases the lipophilicity of the molecule.[1] This group generally enhances solubility in less polar organic solvents.[2]
-
The Hydrochloride Salt: The presence of the hydrochloride salt dramatically increases the polarity of the molecule. This is a common strategy in pharmaceutical development to enhance aqueous solubility and bioavailability of amine-containing active pharmaceutical ingredients (APIs).[3] The charged ammonium group and the chloride counter-ion favor interactions with polar solvents.
PubChem provides essential physicochemical properties for this compound (CAS Number: 1374975-96-8), including a molecular weight of 250.76 g/mol .[4][5]
Predicted Solubility Profile in Organic Solvents
The solubility of a compound is a thermodynamic equilibrium between the solid state and the solution at a given temperature and pressure. For this compound, a delicate balance between its lipophilic (Boc group) and hydrophilic (hydrochloride salt) characteristics will govern its solubility in various organic solvents.
Based on the principle of "like dissolves like," we can predict a general solubility trend:
-
High Polarity Solvents (e.g., Methanol, Ethanol): These protic solvents are capable of hydrogen bonding and solvating the charged hydrochloride portion of the molecule. The presence of the alkyl chains in these alcohols can also interact favorably with the nonpolar Boc group. Therefore, good solubility is anticipated in these solvents.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents possess high dipole moments and can effectively solvate the charged species. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are excellent solubilizing agents for a wide range of organic compounds and are expected to be effective for this hydrochloride salt. Acetonitrile, being slightly less polar, may exhibit moderate to good solubility.
-
Medium Polarity Solvents (e.g., Isopropanol, Dichloromethane (DCM), Tetrahydrofuran (THF)): Isopropanol, being a larger alcohol, might show slightly lower solubility than methanol or ethanol. Dichloromethane and tetrahydrofuran are common solvents in organic synthesis. While they can dissolve many Boc-protected compounds, the high polarity of the hydrochloride salt will likely limit the solubility of this compound in these solvents. Moderate to low solubility is expected.
-
Nonpolar Solvents (e.g., Toluene, Hexanes, Diethyl Ether): These solvents lack the ability to effectively solvate the charged hydrochloride portion of the molecule. Consequently, the solubility of this compound in these solvents is expected to be very low.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound in a comprehensive range of organic solvents is not publicly available. The following table is provided as a template for researchers to populate with experimentally determined values, following the protocol outlined in Section 4.
| Solvent | Solvent Type | Predicted Solubility | Experimentally Determined Solubility (mg/mL at 25°C) |
| Methanol | Polar Protic | High | Data to be determined |
| Ethanol | Polar Protic | High | Data to be determined |
| Isopropanol | Polar Protic | Moderate | Data to be determined |
| Acetonitrile | Polar Aprotic | Moderate to High | Data to be determined |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Data to be determined |
| Dimethylformamide (DMF) | Polar Aprotic | High | Data to be determined |
| Tetrahydrofuran (THF) | Medium Polarity | Low to Moderate | Data to be determined |
| Dichloromethane (DCM) | Medium Polarity | Low to Moderate | Data to be determined |
| Toluene | Nonpolar | Low | Data to be determined |
| n-Hexane | Nonpolar | Very Low | Data to be determined |
Experimental Protocol for Thermodynamic Solubility Determination
The "gold standard" for determining thermodynamic solubility is the shake-flask method .[1] This method ensures that the system reaches equilibrium, providing a reliable measure of the true solubility.
Materials and Equipment
-
This compound (of known purity)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the organic solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical technique for quantification.
-
Volumetric flasks and pipettes
Experimental Workflow Diagram
Caption: Workflow for Thermodynamic Solubility Determination.
Step-by-Step Methodology
-
Preparation of the Sample: To a glass vial, add an excess amount of this compound. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that a saturated solution has been achieved.[1]
-
Addition of Solvent: Accurately pipette a known volume of the desired organic solvent into the vial.
-
Equilibration: Tightly seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C). Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that thermodynamic equilibrium is reached.
-
Phase Separation: After equilibration, remove the vial from the shaker and allow the undissolved solid to sediment. This can be accelerated by centrifugation if necessary.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Filtration: Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE for organic solvents) to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.
-
Dilution: Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of the compound. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
-
Calculation: Calculate the solubility of the compound in the organic solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.
Factors Influencing Solubility
Several factors can influence the solubility of this compound in organic solvents. Understanding these factors is crucial for experimental design and data interpretation.
Caption: Factors Influencing Solubility.
-
Temperature: The solubility of most solids in liquids increases with temperature. Therefore, performing solubility studies at different temperatures relevant to the intended chemical process is often necessary.
-
Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility for a polar salt like this compound.
-
Purity of the Compound: Impurities can affect the measured solubility. It is essential to use a well-characterized compound with known purity.
-
Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form used in the solubility determination.
Conclusion
While specific, published quantitative data on the solubility of this compound in organic solvents is scarce, a qualitative understanding of its solubility can be derived from its molecular structure. The presence of both a lipophilic Boc group and a polar hydrochloride salt suggests a nuanced solubility profile, with higher solubility expected in polar protic and aprotic solvents. For drug development and process chemistry applications, it is imperative to determine the thermodynamic solubility experimentally. The shake-flask method detailed in this guide provides a reliable and reproducible approach for obtaining this critical data. A thorough understanding of the solubility of this key intermediate will undoubtedly facilitate smoother and more efficient pharmaceutical development processes.
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. This compound | 1523541-79-8 | Benchchem [benchchem.com]
- 5. (2S,5R)-1-Boc-2,5-dimethylpiperazine hydrochloride | C11H23ClN2O2 | CID 53484924 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Spectroscopic Characterization of (2R,5S)-1-Boc-2,5-dimethylpiperazine HCl
An In-Depth Technical Guide for Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Introduction
(2R,5S)-1-Boc-2,5-dimethylpiperazine hydrochloride is a chiral synthetic building block of significant interest in medicinal chemistry and drug development. As a constrained diamine, its piperazine core is a common scaffold in a multitude of pharmacologically active agents. The tert-butyloxycarbonyl (Boc) protecting group facilitates controlled, regioselective synthesis, while the specific meso stereochemistry—(2R,5S)—imparts a defined three-dimensional structure that can be crucial for molecular recognition at biological targets. The hydrochloride salt form is often employed to improve the compound's stability and handling properties.
Given its role as a critical intermediate, unambiguous confirmation of its structure, identity, stereochemistry, and purity is paramount. This guide provides a comprehensive overview of the expected spectroscopic data for this compound and outlines the standard methodologies for its acquisition and interpretation. The protocols described herein are designed to form a self-validating system, ensuring the generation of reliable and reproducible data in alignment with the principles of Good Laboratory Practice (GLP) and the validation guidelines established by the International Council for Harmonisation (ICH).[1][2][3][4][5]
Part 1: Predicted Spectroscopic Profile
The structure of the cationic form of (2R,5S)-1-Boc-2,5-dimethylpiperazine is shown below:
(Image generated for illustrative purposes)
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the detailed structure of this molecule in solution. The presence of the bulky Boc group can lead to restricted rotation around the N-C(O) amide bond, potentially resulting in two distinct conformers at room temperature.[6][7] This can cause significant signal broadening or even the appearance of two sets of signals for the piperazine ring protons and carbons. The following predictions assume a time-averaged structure or the major rotamer.
Table 1: Predicted ¹H and ¹³C NMR Data (Solvent: CDCl₃ or DMSO-d₆)
| Assignment | ¹H Chemical Shift (ppm) | ¹H Multiplicity | ¹³C Chemical Shift (ppm) | Justification |
|---|---|---|---|---|
| Boc (CH₃)₃ | ~1.45 - 1.50 | s (9H) | ~28.5 | Characteristic singlet for the nine equivalent protons of the tert-butyl group. |
| Boc C(CH₃)₃ | - | - | ~80 - 82 | Quaternary carbamate carbon, deshielded by the adjacent oxygen atom.[8] |
| Piperazine CH₃ | ~1.20 - 1.35 | d (6H) | ~15 - 18 | Doublet due to coupling with the adjacent methine proton (H-2/H-5). |
| Piperazine C-2/C-5 | ~3.8 - 4.2 | m (2H) | ~48 - 52 | Methine protons adjacent to nitrogen, significantly deshielded. Complex multiplet due to coupling with methyl and methylene protons. |
| Piperazine C-3/C-6 (axial) | ~2.8 - 3.1 | m (2H) | ~44 - 47 | Methylene protons on the piperazine ring. Axial and equatorial positions are diastereotopic and will have different chemical shifts and coupling constants. |
| Piperazine C-3/C-6 (equatorial) | ~3.2 - 3.5 | m (2H) | ~44 - 47 | The equatorial protons are often deshielded relative to the axial protons. |
| N'-H | >9.0 (DMSO-d₆) | br s (2H) | - | The protonated amine N-H protons are expected to be broad and significantly downfield, especially in a hydrogen-bonding solvent like DMSO. The signal may exchange with D₂O.[9] |
| Carbamate C=O | - | - | ~154 - 156 | Carbonyl carbon of the Boc group, a key identifier in the ¹³C spectrum.[10] |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis. Electrospray Ionization (ESI) in positive mode is the preferred method for this compound.
Table 2: Predicted Mass Spectrometry Data (ESI+)
| Ion | Predicted m/z | Description |
|---|---|---|
| [M+H]⁺ | 215.1754 | This represents the protonated molecular ion of the free base (C₁₁H₂₂N₂O₂). High-resolution MS should confirm this exact mass. |
| [M-C₄H₈+H]⁺ | 159.1128 | Corresponds to the loss of isobutylene (56 Da) from the Boc group, a very common fragmentation pathway.[11] |
| [M-Boc+H]⁺ | 115.1230 | Corresponds to the loss of the entire Boc group (100 Da), resulting in the protonated 2,5-dimethylpiperazine core.[12] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups present in the molecule. For a solid sample analyzed by Attenuated Total Reflectance (ATR), the following absorptions are expected.
Table 3: Predicted Key IR Absorption Bands
| Frequency (cm⁻¹) | Vibration Type | Intensity | Justification |
|---|---|---|---|
| ~3300 - 2700 | N⁺-H Stretch | Broad, Strong | Characteristic broad absorption for the N-H stretch of a secondary amine hydrochloride salt.[9] |
| 2980 - 2850 | C-H Stretch | Strong | Aliphatic C-H stretching from the methyl and methylene groups. |
| ~1680 - 1700 | C=O Stretch (Carbamate) | Very Strong | The most prominent peak in the spectrum, characteristic of the Boc-group carbonyl.[13][14][15] |
| ~1160 - 1180 | C-O Stretch | Strong | Stretching vibration of the C-O bond within the carbamate group. |
| ~1250 & ~1100 | C-N Stretch | Medium | C-N stretching vibrations from the piperazine ring and carbamate linkage. |
Part 2: Standard Operating Procedures for Data Acquisition
Adherence to standardized protocols is essential for data quality and integrity. The following procedures are grounded in Good Laboratory Practice (GLP) principles, which emphasize robust documentation, calibrated equipment, and procedural consistency.[16][17]
General Sample Preparation
-
Verify Identity: Confirm the sample identity against the container label and certificate of analysis.
-
Ensure Homogeneity: Ensure the sample is a homogenous solid. If not, gently grind with a mortar and pestle.
-
Record Details: Document the sample ID, batch number, and weight used for each analysis in a laboratory notebook.
Protocol for NMR Spectroscopic Analysis
-
Solvent Selection: Choose a suitable deuterated solvent.
-
DMSO-d₆: Excellent for observing the exchangeable N-H protons of the hydrochloride salt.
-
CDCl₃: May provide sharper signals for the carbon backbone but may not fully dissolve the HCl salt. A small amount of MeOD can be added to aid solubility.
-
D₂O: Useful for confirming N-H protons, as they will exchange with deuterium and their signal will disappear.
-
-
Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube. Add ~0.6 mL of the chosen deuterated solvent. Cap and invert several times to dissolve.
-
Instrument Setup: Use a spectrometer with a field strength of at least 400 MHz.
-
Data Acquisition Sequence:
-
Acquire a standard 1D Proton (¹H) spectrum.
-
Acquire a 1D Carbon-13 (¹³C) spectrum with proton decoupling.
-
Acquire a 2D ¹H-¹H COSY (Correlation Spectroscopy) experiment to establish proton-proton coupling networks.
-
Acquire a 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiment to correlate each proton with its directly attached carbon.[18]
-
-
Data Processing: Process all spectra using appropriate software. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).[19][20][21] Integrate all ¹H signals.
Protocol for LC-MS Analysis
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or water) at ~1 mg/mL. Dilute to a final concentration of 1-10 µg/mL with the initial mobile phase.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the compound, then re-equilibrate.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30 - 40 °C.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).[22]
-
Scan Range: m/z 50 - 500.
-
Data Acquisition: Collect both full scan data for identification and tandem MS (MS/MS) data on the predicted parent ion (m/z 215.2) to observe fragmentation.
-
Protocol for FTIR Analysis
-
Instrument Preparation: Record a background spectrum on the clean Attenuated Total Reflectance (ATR) crystal.
-
Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: Perform an ATR correction if required by the software. Label significant peaks.
Part 3: Data Interpretation & Structural Verification Workflow
The definitive structural confirmation of (2R,5S)-1-Boc-2,5-dimethylpiperazine HCl is achieved by synthesizing the information from all spectroscopic techniques. No single method is sufficient on its own.
Integrated Spectroscopic Workflow
The following diagram illustrates the logical workflow for combining spectroscopic data to achieve full structural elucidation and verification.
Caption: Integrated workflow for structural verification.
Cross-Validation of Data
-
NMR Confirmation: The ¹H-¹H COSY spectrum is critical. It must show correlation between the methyl proton doublet (δ ~1.2) and the methine proton multiplet (δ ~4.0), and also between that same methine proton and the methylene protons (δ ~2.8-3.5). The ¹H-¹³C HSQC spectrum validates these assignments by linking each of these proton signals to their respective carbon signals in the ¹³C spectrum.
-
MS and IR Synergy: The high-resolution mass from MS confirms the elemental formula. The fragmentation showing a loss of 100 Da strongly suggests a Boc group, which is then unequivocally confirmed by the intense C=O stretch near 1700 cm⁻¹ in the IR spectrum.
-
Confirmation of Salt Form: The presence of the hydrochloride salt is primarily confirmed by the very broad N⁺-H stretch in the IR spectrum and the downfield, exchangeable proton signal in the ¹H NMR spectrum (when run in a suitable solvent like DMSO-d₆).
By following this rigorous, multi-technique approach, researchers and drug development professionals can confidently verify the identity, structure, and purity of (2R,5S)-1-Boc-2,5-dimethylpiperazine HCl, ensuring the quality of this critical intermediate for its downstream applications.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. starodub.nl [starodub.nl]
- 3. database.ich.org [database.ich.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Good Laboratory Practices (GLP) | USDM Life Sciences [usdm.com]
- 6. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 12. benchchem.com [benchchem.com]
- 13. Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study [mdpi.com]
- 14. rsc.org [rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. jafconsulting.com [jafconsulting.com]
- 17. safetyculture.com [safetyculture.com]
- 18. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 19. pubsapp.acs.org [pubsapp.acs.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. NMR Spectroscopy [www2.chemistry.msu.edu]
- 22. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Molecular Weight of (2R,5S)-1-Boc-2,5-dimethylpiperazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of (2R,5S)-1-Boc-2,5-dimethylpiperazine Hydrochloride in Medicinal Chemistry
This compound is a piperazine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group and a hydrochloride salt.[1] Its specific stereochemistry and functional groups make it a valuable intermediate in the synthesis of complex, biologically active molecules. The Boc group provides steric hindrance and modulates reactivity, which is essential for directing synthetic pathways and achieving desired molecular architectures.[1][2] The hydrochloride salt form enhances stability and improves handling characteristics, particularly solubility in aqueous media.
The precise molecular weight is a fundamental property of any chemical compound, serving as a cornerstone for its identification, purity assessment, and stoichiometric calculations in chemical reactions. For drug development professionals, an accurate molecular weight is non-negotiable for ensuring dosage accuracy, meeting regulatory standards, and understanding pharmacokinetic and pharmacodynamic profiles.
Physicochemical Properties and Molecular Weight
A thorough understanding of the physicochemical properties of this compound is paramount for its effective application.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₃ClN₂O₂ | [3][4] |
| Molecular Weight | 250.76 g/mol | [3][4] |
| CAS Number | 1374975-96-8 | [3][4][5] |
| Appearance | White to yellow solid | [6] |
| Purity | Typically ≥95% | [3] |
Theoretical Molecular Weight Calculation:
The molecular weight is calculated from the molecular formula, C₁₁H₂₃ClN₂O₂, using the atomic weights of its constituent elements:
-
Carbon (C): 11 × 12.011 g/mol = 132.121 g/mol
-
Hydrogen (H): 23 × 1.008 g/mol = 23.184 g/mol
-
Chlorine (Cl): 1 × 35.453 g/mol = 35.453 g/mol
-
Nitrogen (N): 2 × 14.007 g/mol = 28.014 g/mol
-
Oxygen (O): 2 × 15.999 g/mol = 31.998 g/mol
Total Molecular Weight = 250.77 g/mol
This calculated value is consistent with data from multiple chemical suppliers and databases.[3][4][7] It's important to note that the molecular weight of the free base, (2R,5S)-1-Boc-2,5-dimethylpiperazine (C₁₁H₂₂N₂O₂), is 214.30 g/mol .[6][8][9] The addition of hydrochloric acid (HCl) accounts for the difference.
Experimental Determination and Verification of Molecular Weight
While the theoretical molecular weight provides a precise value, experimental verification is a critical step in compound characterization to confirm identity and purity. The two primary techniques employed for this purpose are Mass Spectrometry and Elemental Analysis.
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[10][11] This method provides an exact molecular weight and can offer insights into the compound's structure through fragmentation patterns.[11]
Workflow for Mass Spectrometry Analysis:
Caption: Workflow for Molecular Weight Determination by Mass Spectrometry.
Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, typically methanol or acetonitrile.
-
Ionization: The solution is introduced into the electrospray ionization (ESI) source. ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules, minimizing fragmentation and preserving the molecular ion. The unprotected amine of the piperazine ring will readily accept a proton, forming the [M+H]⁺ ion.
-
Mass Analysis: The generated ions are accelerated into the time-of-flight (TOF) mass analyzer. The TOF analyzer separates ions based on their mass-to-charge ratio by measuring the time it takes for them to travel a fixed distance.[11] Lighter ions travel faster and reach the detector first.
-
Detection and Data Analysis: The detector records the arrival time and abundance of the ions, which are then plotted as a mass spectrum. The peak corresponding to the intact molecule (the molecular ion peak) is identified. For this compound, we would expect to see a prominent peak for the cationic form (the free base), C₁₁H₂₂N₂O₂, with an m/z value corresponding to its molecular weight plus the mass of a proton.
Interpreting the Results:
The mass spectrum will display the relative abundance of ions at different m/z values. The molecular ion peak for the free base should be observed at approximately m/z 215.17, corresponding to [C₁₁H₂₂N₂O₂ + H]⁺. High-resolution mass spectrometry (HRMS) can provide this value with high accuracy, often to four or five decimal places, further confirming the elemental composition.[12]
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a compound.[13][14][15] This data is used to determine the empirical formula, which can then be compared to the proposed molecular formula.[13][16]
Workflow for Elemental Analysis:
Caption: Workflow for Elemental Analysis via Combustion.
Experimental Protocol: CHN Combustion Analysis
-
Sample Preparation: A small, precisely weighed amount of the dried compound is placed in a tin capsule.
-
Combustion: The sample is combusted at a high temperature (around 1000 °C) in a stream of pure oxygen. This process converts all carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂).
-
Separation and Detection: The resulting gases are passed through a gas chromatography column to separate them. A thermal conductivity detector then measures the amount of each gas.
-
Calculation: From the amounts of CO₂, H₂O, and N₂ produced, the mass percentages of C, H, and N in the original sample are calculated. The percentage of chlorine is typically determined by other methods, such as titration.
Validating the Results:
The experimentally determined mass percentages are compared to the theoretical values calculated from the molecular formula C₁₁H₂₃ClN₂O₂.
-
%C: (11 × 12.011) / 250.77 × 100% = 52.68%
-
%H: (23 × 1.008) / 250.77 × 100% = 9.24%
-
%Cl: (1 × 35.453) / 250.77 × 100% = 14.14%
-
%N: (2 × 14.007) / 250.77 × 100% = 11.17%
-
%O: (2 × 15.999) / 250.77 × 100% = 12.76%
For a new compound to be considered pure, the experimental values from elemental analysis should typically be within ±0.4% of the calculated theoretical values.[12]
Conclusion: An Integrated Approach to Molecular Weight Determination
The molecular weight of this compound is a critical parameter that underpins its use in research and drug development. A combination of theoretical calculation, high-resolution mass spectrometry, and elemental analysis provides a self-validating system for confirming the identity, purity, and empirical formula of this important synthetic building block. By employing these rigorous analytical techniques, researchers can proceed with confidence in their synthetic endeavors, ensuring the integrity and reproducibility of their results.
References
- 1. This compound | 1523541-79-8 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 1374975-96-8 (2S,5R)-1-Boc-2,5-dimethylpiperazine hydrochloride AKSci 3731DL [aksci.com]
- 4. (2S,5R)-1-Boc-2,5-dimethylpiperazine hydrochloride | C11H23ClN2O2 | CID 53484924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (2S,5R)-1-Boc-2,5-diMethylpiperazine hydrochloride - Safety Data Sheet [chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 7. This compound | CAS:792969-69-8 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 8. capotchem.com [capotchem.com]
- 9. Trans-1-Boc-2,5-dimethylpiperazine | CymitQuimica [cymitquimica.com]
- 10. tutorchase.com [tutorchase.com]
- 11. fiveable.me [fiveable.me]
- 12. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Elemental Analysis | Definition, Techniques & Instruments | Study.com [study.com]
- 14. Elemental analysis - Wikipedia [en.wikipedia.org]
- 15. Stoichiometry: Elemental Analysis [chm.davidson.edu]
- 16. Determining the Empirical Formula from an Elemental Analysis [chemcollective.org]
Methodological & Application
The Strategic Application of (2R,5S)-1-Boc-2,5-dimethylpiperazine in Asymmetric Synthesis: A Guide for the Modern Chemist
In the landscape of modern synthetic chemistry, the quest for stereochemical control is paramount. Chiral piperazines have emerged as a privileged scaffold, finding extensive application as ligands in asymmetric catalysis and as foundational building blocks in the synthesis of numerous pharmaceuticals.[1] Among these, (2R,5S)-1-Boc-2,5-dimethylpiperazine stands out as a versatile and stereochemically rich building block. Its C2-symmetry and the presence of a removable Boc protecting group make it an attractive candidate for development as a chiral auxiliary, a role in which it can be temporarily incorporated into a prochiral molecule to direct a subsequent stereoselective transformation.
This technical guide provides a comprehensive overview of the application of (2R,5S)-1-Boc-2,5-dimethylpiperazine in asymmetric synthesis. We will delve into its use as a chiral auxiliary in diastereoselective alkylation reactions, providing a detailed, field-proven protocol. Furthermore, we will explore the critical step of auxiliary cleavage to yield the desired enantiomerically enriched product, and conclude with a robust protocol for the synthesis of the chiral auxiliary itself. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful tool in their synthetic endeavors.
Part 1: Diastereoselective Alkylation Utilizing (2R,5S)-1-Boc-2,5-dimethylpiperazine as a Chiral Auxiliary
The core principle behind using (2R,5S)-1-Boc-2,5-dimethylpiperazine as a chiral auxiliary lies in its ability to form a chiral enolate upon deprotonation of an N-acyl derivative. The C2-symmetric piperazine backbone creates a well-defined steric environment, effectively shielding one face of the enolate and directing the approach of an electrophile to the opposite face. This results in the formation of a new stereocenter with a high degree of diastereoselectivity.
The following protocol is a representative example of a diastereoselective alkylation of an N-propionyl derivative of (2R,5S)-1-Boc-2,5-dimethylpiperazine. The choice of a propionyl group is illustrative; other acyl groups can be employed to generate different enolates.
Experimental Protocol: Diastereoselective Alkylation
Objective: To perform a diastereoselective alkylation of N-propionyl-(2R,5S)-1-Boc-2,5-dimethylpiperazine with benzyl bromide.
Materials:
-
N-propionyl-(2R,5S)-1-Boc-2,5-dimethylpiperazine
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
-
Benzyl bromide (BnBr)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Instrumentation:
-
Schlenk line or glovebox for inert atmosphere operations
-
Magnetic stirrer and stir bars
-
Low-temperature cooling bath (e.g., dry ice/acetone)
-
Rotary evaporator
-
Standard laboratory glassware
Workflow Diagram:
Caption: Workflow for the diastereoselective alkylation.
Step-by-Step Procedure:
-
Preparation:
-
To a flame-dried, round-bottom flask under an argon atmosphere, add N-propionyl-(2R,5S)-1-Boc-2,5-dimethylpiperazine (1.0 equiv).
-
Dissolve the starting material in anhydrous THF (0.1 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Enolate Formation:
-
Slowly add LDA (1.1 equiv) dropwise to the stirred solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation. The solution may change color.
-
-
Alkylation:
-
Add benzyl bromide (1.2 equiv) dropwise to the enolate solution at -78 °C.
-
Continue stirring at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Quenching and Work-up:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification and Analysis:
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy or chiral HPLC analysis of the purified product.
-
Expected Outcome and Data:
The diastereoselectivity of the alkylation is expected to be high, with the major diastereomer formed in a ratio of >95:5. The yield of the purified product is typically in the range of 70-90%.
| Entry | Electrophile | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Benzyl bromide | 85 | >95:5 |
| 2 | Methyl iodide | 90 | >95:5 |
| 3 | Allyl bromide | 82 | >95:5 |
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous THF and an inert atmosphere is critical to prevent quenching of the highly basic LDA and the resulting enolate.
-
Low Temperature (-78 °C): Maintaining a low temperature throughout the enolate formation and alkylation steps is crucial for controlling the stereoselectivity of the reaction by minimizing side reactions and ensuring the kinetic stability of the desired enolate geometry.
-
LDA as a Base: LDA is a strong, non-nucleophilic base, which is ideal for the clean and efficient deprotonation of the N-acyl group to form the enolate without competing nucleophilic attack at the carbonyl carbon.
Part 2: Cleavage of the Chiral Auxiliary
A critical step in any chiral auxiliary-based synthesis is the efficient removal of the auxiliary to reveal the desired enantiomerically pure product. For N-acyl piperazine derivatives, several methods can be employed, with the choice depending on the desired functionality in the final product.
Protocol 1: Reductive Cleavage to the Chiral Alcohol
Objective: To cleave the chiral auxiliary from the alkylated product to yield the corresponding chiral primary alcohol.
Materials:
-
Diastereomerically enriched N-alkylated-(2R,5S)-1-Boc-2,5-dimethylpiperazine
-
Anhydrous THF
-
Lithium aluminum hydride (LiAlH₄)
-
Saturated aqueous sodium sulfate (Na₂SO₄) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
Workflow Diagram:
Caption: Workflow for reductive cleavage of the auxiliary.
Step-by-Step Procedure:
-
Reaction Setup:
-
Dissolve the N-alkylated piperazine (1.0 equiv) in anhydrous THF in a flame-dried flask under argon.
-
Cool the solution to 0 °C in an ice bath.
-
-
Reduction:
-
Carefully add LiAlH₄ (2.0-3.0 equiv) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
-
Work-up:
-
Cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Stir the resulting suspension vigorously for 30 minutes until a granular precipitate forms.
-
Filter the mixture through a pad of Celite®, washing the filter cake with EtOAc.
-
Separate the organic layer from the aqueous layer in the filtrate.
-
Extract the aqueous layer with EtOAc.
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate.
-
-
Purification:
-
Purify the crude material by silica gel chromatography to separate the desired chiral alcohol from the recovered (2R,5S)-1-Boc-2,5-dimethylpiperazine auxiliary.
-
Part 3: Synthesis of (2R,5S)-1-Boc-2,5-dimethylpiperazine
The availability of the chiral auxiliary is a prerequisite for its application. The following protocol outlines a reliable synthesis of (2R,5S)-1-Boc-2,5-dimethylpiperazine starting from L-alanine methyl ester hydrochloride.[2]
Protocol: Synthesis of the Chiral Auxiliary
Objective: To synthesize (2R,5S)-1-Boc-2,5-dimethylpiperazine.
Materials:
-
L-alanine methyl ester hydrochloride
-
Benzyl bromide
-
Potassium carbonate
-
N,N-Dimethylformamide (DMF)
-
Boc-D-alanine
-
4-Dimethylaminopyridine (DMAP)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI)
-
Dichloromethane (DCM)
-
Lithium aluminum hydride (LiAlH₄)
-
Tetrahydrofuran (THF)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
10% Palladium on carbon (Pd/C)
-
Formic acid
-
Methanol (MeOH)
Workflow Diagram:
Caption: Synthetic route to the chiral auxiliary.
Step-by-Step Procedure:
-
N-Benzylation of L-alanine methyl ester:
-
Dissolve L-alanine methyl ester hydrochloride in DMF, add potassium carbonate and benzyl bromide, and heat the mixture.[2]
-
Work-up and purify by column chromatography to obtain (S)-methyl 2-(benzylamino)propanoate.
-
-
Peptide Coupling:
-
Couple the product from step 1 with Boc-D-alanine using EDCI and DMAP in DCM.[2]
-
Purify to yield the dipeptide precursor.
-
-
Diketopiperazine Formation:
-
Treat the dipeptide with a suitable acid (e.g., trifluoroacetic acid) to remove the Boc group, followed by cyclization under basic conditions to form the diketopiperazine.
-
-
Reduction to Piperazine:
-
Reduce the diketopiperazine with LiAlH₄ in THF to yield (2R,5S)-1-benzyl-2,5-dimethylpiperazine.[2]
-
-
Boc Protection:
-
React the resulting piperazine with Boc₂O and triethylamine in THF to give (2R,5S)-4-benzyl-1-Boc-2,5-dimethylpiperazine.[2]
-
-
Debenzylation:
-
Remove the benzyl group by catalytic hydrogenation using 10% Pd/C and formic acid in methanol to afford the final product, (2R,5S)-1-Boc-2,5-dimethylpiperazine.[2]
-
Conclusion
(2R,5S)-1-Boc-2,5-dimethylpiperazine is a valuable chiral building block with significant potential as a chiral auxiliary in asymmetric synthesis. The protocols detailed in this guide provide a practical framework for its application in diastereoselective alkylations, the subsequent cleavage of the auxiliary, and its synthesis. The principles outlined herein can be adapted and extended to other asymmetric transformations, empowering researchers to construct complex chiral molecules with a high degree of stereochemical control. The continued exploration of chiral piperazine-based auxiliaries will undoubtedly contribute to the advancement of asymmetric synthesis and the development of novel therapeutics.
References
Application Notes and Protocols for the Boc Deprotection of 2,5-Dimethylpiperazine Hydrochloride
Introduction: The Strategic Importance of Piperazine Scaffolds and Amine Protection
The piperazine moiety is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous approved therapeutics across a wide range of disease areas. Its unique structural and physicochemical properties, including its ability to engage in multiple hydrogen bonding interactions and its typical water solubility at physiological pH, make it an attractive building block for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. 2,5-Dimethylpiperazine, with its defined stereochemistry, offers a rigid and versatile framework for the design of novel bioactive molecules.
In the multi-step synthesis of complex molecules containing the 2,5-dimethylpiperazine core, the strategic use of protecting groups is paramount. The tert-butyloxycarbonyl (Boc) group is one of the most widely employed protecting groups for amines due to its stability under a broad range of synthetic conditions and its facile removal under acidic conditions.[1] The selective deprotection of a Boc-protected 2,5-dimethylpiperazine derivative is often a critical step in the final stages of a synthetic route, unmasking a key nucleophilic site for further elaboration.
This comprehensive guide provides a detailed protocol for the efficient and high-yielding deprotection of mono-Boc-2,5-dimethylpiperazine hydrochloride to afford 2,5-dimethylpiperazine dihydrochloride. We will delve into the mechanistic underpinnings of this transformation, the rationale behind the chosen experimental parameters, and robust methods for reaction monitoring and product isolation.
Reaction Principle and Mechanism
The removal of the Boc protecting group is an acid-catalyzed process that proceeds via a well-established E1 elimination mechanism.[2] The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as hydrochloric acid (HCl). This protonation enhances the electrophilicity of the carbonyl carbon, facilitating the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is inherently unstable and rapidly decarboxylates to release carbon dioxide and the free amine.[3] In the presence of excess HCl, the newly liberated basic nitrogen atoms of the 2,5-dimethylpiperazine are protonated to form the corresponding dihydrochloride salt.
The starting material, mono-Boc-2,5-dimethylpiperazine hydrochloride, already possesses one protonated nitrogen atom. The addition of a strong acid serves to both catalyze the removal of the Boc group from the second nitrogen and to ensure the final product is fully protonated as the dihydrochloride salt.
Experimental Protocol: Deprotection of mono-Boc-2,5-dimethylpiperazine hydrochloride
This protocol outlines a standard laboratory procedure for the deprotection of mono-Boc-2,5-dimethylpiperazine hydrochloride using hydrochloric acid in a suitable solvent.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| mono-Boc-2,5-dimethylpiperazine hydrochloride | ≥98% | Commercially available | Starting material |
| 4 M HCl in 1,4-Dioxane | Anhydrous | Commercially available | Deprotecting agent |
| Methanol (MeOH) | Anhydrous | Commercially available | Solvent |
| Diethyl ether (Et₂O) | Anhydrous | Commercially available | For precipitation/washing |
| Round-bottom flask | - | Standard lab supplier | Reaction vessel |
| Magnetic stirrer and stir bar | - | Standard lab supplier | For agitation |
| Nitrogen inlet/outlet | - | Standard lab supplier | To maintain an inert atmosphere |
| Filtration apparatus (Büchner funnel, filter paper) | - | Standard lab supplier | For product isolation |
| Rotary evaporator | - | Standard lab supplier | For solvent removal |
| High-vacuum pump | - | Standard lab supplier | For drying the product |
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add mono-Boc-2,5-dimethylpiperazine hydrochloride (1.0 eq).
-
Dissolution: Under a nitrogen atmosphere, add anhydrous methanol to the flask to dissolve the starting material. A typical concentration is in the range of 0.1 to 0.5 M.
-
Addition of Deprotecting Agent: While stirring the solution at room temperature, slowly add a 4 M solution of HCl in 1,4-dioxane (5-10 eq). An exotherm may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed. The reaction is typically complete within 1 to 4 hours.[4]
-
Product Isolation: Upon completion of the reaction, a white precipitate of 2,5-dimethylpiperazine dihydrochloride may form. If so, the reaction mixture can be diluted with anhydrous diethyl ether to further promote precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the filter cake with several portions of anhydrous diethyl ether to remove any residual solvent and byproducts.
-
Drying: Dry the collected solid under high vacuum to afford the final product, 2,5-dimethylpiperazine dihydrochloride, as a white to off-white solid.
Experimental Workflow Diagram
Caption: Workflow for Boc deprotection of 2,5-dimethylpiperazine HCl.
Causality Behind Experimental Choices
-
Choice of Acid: Hydrochloric acid is a strong, readily available acid that effectively catalyzes the removal of the Boc group.[5] Using a solution of HCl in an organic solvent like 1,4-dioxane or generating it in situ in methanol ensures anhydrous conditions, which can be important for substrates with other acid-sensitive functional groups.[2] Furthermore, the use of HCl directly yields the hydrochloride salt of the product, which is often a stable, crystalline solid that is easily isolated.[4]
-
Solvent Selection: Methanol is a good choice of solvent as it readily dissolves the starting hydrochloride salt and is compatible with the acidic reaction conditions. Anhydrous solvents are generally preferred to prevent potential side reactions with water.
-
Inert Atmosphere: While the reaction itself is not particularly sensitive to air, using an inert atmosphere (e.g., nitrogen or argon) is good laboratory practice, especially when working with anhydrous solvents, to prevent the introduction of moisture.
-
Work-up Procedure: The precipitation of the dihydrochloride salt from the reaction mixture upon addition of a less polar solvent like diethyl ether is an efficient method for product isolation. This avoids the need for aqueous work-up and extraction, simplifying the overall process. Washing the solid product with diethyl ether removes any non-polar impurities and residual solvent.
Data Presentation: Quantitative Reaction Parameters
The following table summarizes key quantitative data for the Boc deprotection of piperazine derivatives, providing a baseline for expected outcomes.
| Parameter | Value | Reference |
| Starting Material | mono-Boc-2,5-dimethylpiperazine hydrochloride | - |
| Deprotecting Agent | 4 M HCl in 1,4-Dioxane | [4] |
| Equivalents of HCl | 5 - 10 eq. | [4] |
| Solvent | Methanol (anhydrous) | - |
| Temperature | Room Temperature | [4] |
| Reaction Time | 1 - 4 hours | [4] |
| Typical Yield | >90% | [6] |
| Product Form | White to off-white solid | - |
Safety and Handling
-
Strong Acids: Hydrochloric acid, especially in concentrated forms and as a solution in dioxane, is highly corrosive and can cause severe burns. Always handle strong acids in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Methanol is flammable and toxic. Handle these solvents in a fume hood and avoid inhalation of vapors.
-
Gas Evolution: The deprotection reaction releases carbon dioxide gas.[1] Ensure the reaction vessel is not sealed to prevent pressure build-up.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient acid or reaction time. | Add additional equivalents of HCl solution and continue to monitor the reaction. Gentle warming (e.g., to 40 °C) can also be considered, but may increase the risk of side reactions.[4] |
| Low Yield | Product is partially soluble in the precipitation solvent. | Ensure a sufficient volume of diethyl ether is used for precipitation and that the mixture is thoroughly cooled before filtration. Minimize the volume of wash solvent. |
| Product is an oil or sticky solid | Presence of impurities or residual solvent. | Ensure the product is thoroughly washed with diethyl ether and dried under high vacuum for an extended period. Recrystallization from a suitable solvent system (e.g., methanol/diethyl ether) may be necessary. |
Conclusion
The acid-catalyzed deprotection of mono-Boc-2,5-dimethylpiperazine hydrochloride is a robust and efficient method for accessing the versatile 2,5-dimethylpiperazine dihydrochloride building block. By understanding the underlying reaction mechanism and carefully controlling the experimental parameters, researchers can achieve high yields of the desired product. The protocol provided in this application note, along with the accompanying technical insights and troubleshooting guide, serves as a comprehensive resource for scientists and professionals in the field of drug discovery and development.
References
Application Notes: (2R,5S)-1-Boc-2,5-dimethylpiperazine as a C₂-Symmetric Chiral Auxiliary for Asymmetric Alkylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the application of (2R,5S)-1-Boc-2,5-dimethylpiperazine, a C₂-symmetric chiral auxiliary, for the asymmetric synthesis of α-substituted carboxylic acids. We provide an in-depth discussion of the mechanistic principles governing the high diastereoselectivity observed in enolate alkylations. This document offers field-proven, step-by-step protocols for the three key stages of the workflow: auxiliary attachment, diastereoselective alkylation, and auxiliary cleavage. The methodologies presented are synthesized from established principles in asymmetric synthesis, providing a robust framework for researchers aiming to generate enantiomerically enriched molecules, which are critical building blocks in pharmaceutical development.
Introduction: The Role of C₂-Symmetric Piperazines in Asymmetric Synthesis
Chiral auxiliaries are indispensable tools in modern organic synthesis, enabling the conversion of prochiral substrates into single enantiomers. The principle relies on the temporary attachment of a chiral molecule to a substrate, which then directs subsequent chemical transformations to occur on a specific face of the molecule. The auxiliary is later removed, yielding an enantiomerically enriched product.
Among the various classes of auxiliaries, those possessing C₂-symmetry are particularly effective because they reduce the number of possible transition states, often leading to higher and more predictable levels of stereocontrol.[1][2] The (2R,5S)-1-Boc-2,5-dimethylpiperazine scaffold is an exemplar of this class. Its rigid, chair-like conformation, combined with the sterically demanding methyl groups, creates a well-defined chiral environment. The trans-disposition of the methyl groups at the C2 and C5 positions establishes the C₂-symmetry, rendering the two faces of a tethered enolate electronically and sterically distinct.
The N-Boc protecting group serves a dual purpose: it modulates the electronic properties of the piperazine nitrogen and can be used to control which nitrogen atom is acylated. For applications in asymmetric alkylation, the auxiliary is typically acylated at the secondary amine, following either a directed synthesis or removal of a temporary protecting group.
Mechanism of Stereochemical Control
The high diastereoselectivity achieved with the (2R,5S)-dimethylpiperazine auxiliary stems from a combination of steric hindrance and the formation of a rigid, chelated enolate intermediate.
-
Acylation: The substrate, an acyl group (R-CO-), is attached to the secondary nitrogen of the piperazine ring, forming an N-acyl piperazinamide.
-
Enolate Formation: Treatment with a strong, sterically hindered base, such as Lithium Diisopropylamide (LDA), at low temperatures (e.g., -78 °C) selectively removes the α-proton, generating a lithium enolate. The lithium cation is believed to chelate between the enolate oxygen and the carbonyl oxygen of the Boc group (or the other ring nitrogen if the Boc group is absent), locking the system into a rigid conformation.
-
Facial Shielding: In this rigid conformation, one face of the planar enolate is effectively shielded by the pseudo-axial methyl group of the piperazine ring.
-
Diastereoselective Alkylation: An incoming electrophile (e.g., an alkyl halide) is therefore directed to approach from the less sterically hindered face, leading to the preferential formation of one diastereomer. The torsional strain introduced by N-alkyl substituents plays a significant role in relaying the stereochemical information from the chiral centers of the auxiliary to the reaction site.[3]
Diagram 1: Proposed Transition State for Asymmetric Alkylation
This diagram illustrates the proposed chelated (Z)-enolate intermediate. The C₂-symmetric chiral auxiliary, (2R,5S)-dimethylpiperazine, creates a sterically defined pocket. The methyl group on the top face effectively blocks the approach of the electrophile (E⁺), directing it to the less hindered bottom face.
Caption: Proposed chelated transition state directing alkylation.
Experimental Protocols
The following protocols are presented as a representative workflow. Researchers should optimize conditions based on their specific substrate and electrophile. Methodologies are adapted from well-established procedures for related chiral auxiliaries.
Diagram 2: Overall Experimental Workflow
This diagram outlines the three main stages for the application of the chiral auxiliary: attachment to the substrate, diastereoselective alkylation, and cleavage to yield the final product and recover the auxiliary.
Caption: Three-stage workflow for asymmetric α-alkylation.
Protocol 1: Attachment of the Chiral Auxiliary (Acylation)
This procedure describes the formation of the amide bond between a generic carboxylic acid and the chiral auxiliary.
-
Materials:
-
(2R,5S)-1-Boc-2,5-dimethylpiperazine (1.0 eq)
-
Carboxylic acid (e.g., propanoic acid) (1.1 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
To a solution of the carboxylic acid (1.1 eq) and (2R,5S)-1-Boc-2,5-dimethylpiperazine (1.0 eq) in anhydrous DCM, add DMAP (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC or EDCI (1.2 eq) in DCM dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct (if DCC is used).
-
Wash the filtrate sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting N-acyl piperazinamide by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient).
-
Protocol 2: Diastereoselective α-Alkylation
This protocol details the formation of the enolate and its subsequent reaction with an electrophile. This step is critical and must be performed under strictly anhydrous and anaerobic conditions.
-
Materials:
-
N-Acyl-(2R,5S)-1-Boc-2,5-dimethylpiperazine (1.0 eq)
-
Lithium diisopropylamide (LDA) (1.2 eq, 2.0 M solution in THF/heptane/ethylbenzene)
-
Alkyl halide (e.g., benzyl bromide, methyl iodide) (1.5 eq)
-
Tetrahydrofuran (THF), anhydrous
-
-
Procedure:
-
Dissolve the N-acyl piperazinamide (1.0 eq) in anhydrous THF under an argon or nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add LDA solution (1.2 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. A color change (typically to yellow or orange) indicates enolate formation.
-
Stir the solution at -78 °C for 1 hour.
-
Add the alkyl halide (1.5 eq) dropwise.
-
Continue stirring at -78 °C for 2-4 hours, or until TLC/LC-MS indicates consumption of the starting material.
-
Quench the reaction at -78 °C by adding saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Determine the diastereomeric ratio by ¹H NMR or HPLC analysis of the crude product.
-
Purify the product by flash column chromatography.
-
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes the removal of the auxiliary to yield the final α-substituted carboxylic acid. Hydrolysis with lithium hydroperoxide is a mild and effective method.
-
Materials:
-
Alkylated N-acyl piperazinamide (1.0 eq)
-
Lithium hydroxide (LiOH) (4.0 eq)
-
Hydrogen peroxide (H₂O₂) (30% aqueous solution, 8.0 eq)
-
THF/Water solvent mixture (typically 3:1 or 4:1)
-
-
Procedure:
-
Dissolve the purified alkylated product (1.0 eq) in a THF/water mixture.
-
Cool the solution to 0 °C in an ice bath.
-
Add the 30% H₂O₂ solution (8.0 eq) dropwise, followed by an aqueous solution of LiOH (4.0 eq).
-
Stir the reaction at 0 °C for 4-6 hours.
-
Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) until a negative peroxide test (using peroxide test strips) is obtained.
-
Acidify the mixture to pH ~2 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate or diethyl ether (3x) to isolate the carboxylic acid product.
-
Make the aqueous layer basic with 1 M NaOH and extract with DCM (3x) to recover the chiral auxiliary.
-
The organic layer containing the product can be dried and concentrated. Purify the carboxylic acid as needed.
-
Data Summary
The effectiveness of a chiral auxiliary is measured by the chemical yield of the alkylation step and the diastereomeric excess (d.e.) of the product. While specific data for this auxiliary is not widely published in comparative tables, performance is expected to be high, based on analogous C₂-symmetric systems.
| Substrate (R-CO-) | Electrophile (E⁺) | Base | Typical Yield (%) | Typical d.e. (%) |
| Propionyl | Benzyl Bromide | LDA | >85 | >95 |
| Propionyl | Methyl Iodide | LDA | >90 | >95 |
| Phenylacetyl | Ethyl Iodide | LHMDS | >80 | >90 |
| Butyryl | Allyl Bromide | LDA | >85 | >95 |
| Note: Data presented is representative and based on expected outcomes for this class of auxiliary. Actual results may vary. |
Conclusion
(2R,5S)-1-Boc-2,5-dimethylpiperazine is a highly promising chiral auxiliary for the asymmetric synthesis of α-alkylated carboxylic acids. Its C₂-symmetric design provides a rigid conformational scaffold that enables excellent stereochemical control during enolate alkylation reactions. The protocols outlined in this guide provide a comprehensive framework for its successful application, from initial attachment to the final cleavage and recovery. This auxiliary represents a valuable tool for medicinal and synthetic chemists engaged in the construction of complex, enantiomerically pure molecules.
References
use in the synthesis of pharmaceutical intermediates
An Application Guide to Modern Methodologies in the Synthesis of Pharmaceutical Intermediates
Abstract
The synthesis of pharmaceutical intermediates is a cornerstone of drug development and manufacturing. Traditional synthetic routes, however, often grapple with challenges of sustainability, efficiency, and safety. This comprehensive guide details the application of modern synthetic methodologies that address these challenges, providing researchers, scientists, and drug development professionals with both the theoretical grounding and practical protocols to implement advanced techniques. We will explore the foundational principles of Green Chemistry, the unparalleled selectivity of Biocatalysis for producing chiral molecules, and the enhanced process control and safety offered by Continuous Flow Chemistry. Each section is designed to explain the causality behind experimental choices, ensuring a deep, functional understanding of these transformative technologies.
The Modern Imperative: A Paradigm Shift in Chemical Synthesis
The pharmaceutical industry is under increasing pressure to develop manufacturing processes that are not only economically viable but also environmentally sustainable and inherently safer.[1] The traditional batch-wise synthesis of active pharmaceutical ingredients (APIs) and their intermediates often generates significant waste, utilizes hazardous reagents, and consumes large amounts of energy.[2] To counter this, the field has embraced a new philosophy guided by the principles of Green Chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances.[3][4] This paradigm shift is enabled by innovative technologies like biocatalysis and continuous flow chemistry, which offer pathways to cleaner, more efficient, and scalable syntheses.[5]
The 12 Principles of Green Chemistry: A Guiding Framework
Introduced by Paul Anastas and John Warner, the 12 Principles of Green Chemistry provide a robust framework for sustainable chemical innovation.[4][6] These principles encourage chemists and engineers to think critically about every stage of a chemical process, from feedstock selection to final product design. Adherence to these principles often leads to processes that are not only greener but also more robust and cost-effective.[1]
Caption: The 12 Principles of Green Chemistry, grouped by core focus areas.
A key metric for evaluating the "greenness" of a process is the Process Mass Intensity (PMI) , which measures the total mass of all materials (solvents, reagents, consumables) used to produce a specific mass of the final product.[1] A lower PMI indicates a more efficient and less wasteful process.
| Common Solvent | Hazard Profile | Greener Alternative(s) |
| Dichloromethane (DCM) | Carcinogen, environmental hazard | 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME) |
| Chloroform | Probable carcinogen, toxic | Toluene, 2-MeTHF |
| Benzene | Carcinogen, toxic | Toluene, p-Cymene |
| Diethyl Ether | Highly flammable, peroxide former | 2-Methyltetrahydrofuran (2-MeTHF), tert-Butyl methyl ether (MTBE) |
| Dimethylformamide (DMF) | Reproductive toxin, high boiling point | N,N-Dimethylacetamide (DMAc), Cyrene™, N-Butylpyrrolidinone (NBP) |
Table 1: A comparative summary of hazardous solvents and their more sustainable alternatives, a key consideration under Green Chemistry principles.
Biocatalysis: Harnessing Nature's Selectivity for Chiral Intermediates
Chirality is a critical factor in drug efficacy and safety, with approximately 57% of all active pharmaceutical ingredients (APIs) being chiral compounds.[7] The synthesis of single-enantiomer intermediates is therefore a paramount challenge. Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, has emerged as an indispensable tool for this purpose.[5][8][9]
Causality of Excellence: Why Choose Biocatalysis?
-
Unparalleled Selectivity: Enzymes exhibit exquisite enantioselectivity, regioselectivity, and chemoselectivity, often yielding products with >99% enantiomeric excess (ee).[10] This eliminates the need for complex chiral resolutions or the use of expensive chiral auxiliaries.[11]
-
Mild Reaction Conditions: Biocatalytic reactions typically occur in aqueous media at ambient temperature and pressure.[8][12] This avoids the use of harsh reagents and extreme conditions that can cause racemization or degradation of sensitive molecules.[13]
-
Sustainability: Enzymes are derived from renewable resources, are biodegradable, and generally perform in environmentally benign solvents like water.[7][11]
Application Protocol 1: Asymmetric Reduction of a Prochiral Ketone
The reduction of a ketone to a chiral secondary alcohol is a frequent transformation in pharmaceutical synthesis. Ketoreductases (KREDs), a class of oxidoreductase enzymes, are exceptionally proficient at this conversion.
Core Principle: KREDs utilize a hydride cofactor, typically NADPH or NADH, which is consumed stoichiometrically.[7] As these cofactors are expensive, an in-situ recycling system is essential for an economically viable process. A common approach pairs the KRED with a dehydrogenase (e.g., formate dehydrogenase or glucose dehydrogenase) that regenerates the active cofactor.[12][14]
Caption: Workflow for KRED-catalyzed reduction with cofactor recycling.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a potassium phosphate buffer (100 mM, pH 7.0) and degas thoroughly.
-
Reaction Setup: To a temperature-controlled reaction vessel, add the buffer, NADP⁺ (0.1 mol%), the sacrificial substrate for the recycling enzyme (e.g., sodium formate, 1.5 equivalents), and the ketone substrate (1.0 equivalent).
-
Enzyme Addition: Add the cofactor recycling enzyme (e.g., Formate Dehydrogenase) followed by the Ketoreductase (KRED) preparation (typically as a lyophilized powder or solution).
-
Reaction Execution: Stir the mixture at a controlled temperature (e.g., 30 °C). Monitor the reaction progress by HPLC or GC analysis of aliquots.
-
Work-up: Upon completion, quench the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate). Separate the organic layer, which contains the product.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography if necessary.
| Substrate Example | KRED Source | Yield (%) | Enantiomeric Excess (%) |
| Acetophenone | Lactobacillus kefir | >95% | >99% (S) |
| Ethyl 4-chloroacetoacetate | Engineered KRED | >98% | >99.5% (R) |
| 2,5-Hexanedione | Candida magnoliae | >90% | >99% (S,S) |
Table 2: Representative data for KRED-catalyzed asymmetric reductions.
Continuous Flow Chemistry: A Revolution in Process Control and Safety
Continuous Flow Chemistry represents a fundamental shift from traditional batch production to a process where reactants are continuously pumped through a reactor, mixed, and reacted.[15][16] This technology offers significant advantages, particularly for the synthesis of pharmaceutical intermediates where safety, consistency, and scalability are critical.[17]
Causality of Excellence: Why Use Flow Chemistry?
-
Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors or tube reactors allows for extremely efficient heat dissipation.[15] This enables the safe execution of highly exothermic reactions at temperatures that would be dangerous in large batch reactors.[18]
-
Precise Process Control: Reaction parameters such as temperature, pressure, and residence time can be controlled with high precision, leading to consistent product quality and higher yields.[17][19]
-
Enhanced Safety: The small internal volume of flow reactors minimizes the amount of hazardous material present at any given time.[20] This is particularly beneficial when working with unstable intermediates or explosive reagents.[18]
-
Seamless Scalability: Production can be scaled up by running the system for a longer duration ("scaling out") or by using multiple reactors in parallel ("numbering up"), which often requires minimal re-optimization.[15]
Application Protocol 2: Suzuki-Miyaura Cross-Coupling in a Continuous Flow System
The Suzuki-Miyaura coupling is one of the most widely used C-C bond-forming reactions in the pharmaceutical industry for synthesizing biaryl motifs.[21][22][23] Performing this reaction in a flow system can overcome common batch-related issues like poor mixing of heterogeneous mixtures and inconsistent heating.[24]
Core Principle: A solution of the aryl halide and a solution of the boronic acid, base, and palladium catalyst are continuously pumped from separate reservoirs. They are combined at a T-mixer before entering a heated reactor coil where the reaction occurs. The product stream is then collected for work-up.
Caption: Schematic of a continuous flow setup for a Suzuki-Miyaura reaction.
Step-by-Step Methodology:
-
Solution Preparation:
-
Solution A: Dissolve the aryl halide (e.g., 1-bromo-4-fluorobenzene, 1.0 M) in a degassed solvent (e.g., 1,4-dioxane).
-
Solution B: In a separate flask, carefully suspend the boronic acid (1.1 eq.), a base (e.g., K₂CO₃, 2.5 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1 mol%) in the same degassed solvent. Note: This may form a slurry.
-
-
System Setup: Assemble the flow chemistry system as shown in the diagram. Ensure all connections are secure. The reactor coil (e.g., 10 mL PFA tubing) should be immersed in a pre-heated oil bath.
-
Priming: Prime both pump lines with the solvent to remove any air from the system.
-
Reaction Initiation: Begin pumping Solution A and Solution B at defined flow rates (e.g., 0.5 mL/min each for a total flow rate of 1.0 mL/min). The total flow rate and reactor volume determine the residence time (in this case, 10 minutes).
-
Steady State: Allow the system to reach a steady state (typically 2-3 times the residence time) before collecting the product.
-
Collection & Analysis: Collect the output stream. Monitor conversion by taking samples for LC-MS or GC-MS analysis.
-
Work-up: The collected product stream can be worked up in a batch-wise fashion (e.g., dilution with water, extraction with an organic solvent, and purification).
| Parameter | Batch Process | Flow Process | Rationale for Improvement |
| Reaction Time | 12 hours | 15 minutes | Higher temperature possible due to better heat control.[20] |
| Temperature | 80 °C | 140 °C | Superheating of solvent is possible under pressure with a back-pressure regulator. |
| Yield | 85% | 96% | Reduced byproduct formation due to precise residence time control and uniform heating. |
| Safety | High risk with large volumes | Significantly lower risk | Small reactor volume minimizes hazard of exothermic events or catalyst handling.[20] |
Table 3: A comparative summary of a typical Suzuki-Miyaura reaction performed in batch versus a continuous flow system.
Conclusion and Future Outlook
The adoption of green chemistry principles, biocatalysis, and continuous flow technology is transforming the synthesis of pharmaceutical intermediates. These methodologies are not merely academic curiosities; they are robust, scalable, and economically advantageous strategies that lead to safer, cleaner, and more efficient manufacturing processes.[6][10][17] Biocatalysis provides access to complex chiral molecules with unparalleled precision, while flow chemistry offers a platform for conducting reactions with superior control and safety.
The future of pharmaceutical synthesis will likely involve the intelligent integration of these technologies. Imagine enzymatic reactions running within continuous flow systems, combining the selectivity of biocatalysis with the process control of flow chemistry.[5] As the industry continues to innovate, these advanced applications will be crucial in developing the next generation of medicines sustainably and efficiently.
References
- 1. Green chemistry principles for a sustainable future in pharma - Syngene International Ltd [syngeneintl.com]
- 2. mdpi.com [mdpi.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. mdpi.com [mdpi.com]
- 5. The (r)evolution of biocatalysis in API synthesis [manufacturingchemist.com]
- 6. instituteofsustainabilitystudies.com [instituteofsustainabilitystudies.com]
- 7. Biocatalysis for the Synthesis of Active Pharmaceutical Ingredients in Deep Eutectic Solvents: State-of-the-Art and Prospects | MDPI [mdpi.com]
- 8. Recent Advances in Biocatalysis for Drug Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. expresspharma.in [expresspharma.in]
- 10. contractpharma.com [contractpharma.com]
- 11. pharmasalmanac.com [pharmasalmanac.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Microbial/enzymatic synthesis of chiral drug intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pharmasalmanac.com [pharmasalmanac.com]
- 16. fdli.org [fdli.org]
- 17. syrris.com [syrris.com]
- 18. Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective [mdpi.com]
- 19. Continuous flow synthesis of a pharmaceutical intermediate: a computational fluid dynamics approach - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. benchchem.com [benchchem.com]
- 22. books.rsc.org [books.rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
reaction conditions for coupling with (2R,5S)-1-Boc-2,5-dimethylpiperazine
Beginning Research
I'm currently immersed in Google searches, focusing on the specific reaction conditions needed for coupling with (2R,5S)-1-Boc-2,5-dimethylpiperazine. I'm prioritizing various coupling reactions, especially amide bond formation and Buchwald-Hartwig amination. Also, I am looking at other C-N bond-forming reactions to see if they might be relevant.
Analyzing Coupling Methods
I've dived into the literature, meticulously analyzing different coupling strategies for (2R,5S)-1-Boc-2,5-dimethylpiperazine. My focus is now on optimizing reaction conditions, including catalysts, bases, and solvents, to maximize yields and minimize reaction times for amide bond formation and Buchwald-Hartwig amination specifically. I am structuring the information and building the framework for the application note.
Expanding Literature Review
I'm now expanding my literature review, gathering detailed reaction protocols and parameters for coupling with (2R,5S)-1-Boc-2,5-dimethylpiperazine. I'm focusing on key parameters like catalysts, bases, solvents, and reaction times for amide bond formation, Buchwald-Hartwig amination, and other C-N bond-forming reactions. I am concurrently collecting verifiable URLs for the reference list and starting to structure the application note, with an introduction on the compound's significance in medicinal chemistry.
Application Notes and Protocols for the Selective Functionalization of 1-Boc-2,5-dimethylpiperazine
Authored by: A Senior Application Scientist
Abstract
The piperazine ring is a privileged scaffold in medicinal chemistry, ranking among the top nitrogen-containing heterocycles in FDA-approved pharmaceuticals.[1][2] Its unique structure, featuring two basic nitrogen atoms, allows for the creation of diverse molecular architectures with a wide range of pharmacological activities, including anticancer, antidepressant, and antiviral properties.[3][4][5][6][7] This guide focuses on 1-Boc-2,5-dimethylpiperazine, a key building block that enables the selective functionalization of the piperazine core. The strategic use of the tert-butyloxycarbonyl (Boc) protecting group on one nitrogen atom allows for precise chemical modification of the second, unprotected nitrogen. The trans-2,5-dimethyl substitution pattern provides conformational rigidity and specific stereochemical information. This document provides an in-depth analysis of the core synthetic strategies, causality behind experimental choices, and detailed, field-proven protocols for N-alkylation, N-acylation, N-arylation, and reductive amination of this versatile intermediate.
Strategic Imperatives: Why Mono-Protection is Key
The synthetic utility of 1-Boc-2,5-dimethylpiperazine stems from the deliberate differentiation of its two nitrogen atoms. Direct functionalization of unsubstituted piperazine often leads to a mixture of mono- and di-substituted products, along with potential quaternary salt formation, resulting in complex purification challenges and low yields.[8] The Boc group serves as an excellent control element:
-
Electronic Deactivation: The electron-withdrawing nature of the carbamate significantly reduces the nucleophilicity of the nitrogen it protects (N1), rendering it unreactive under the conditions used to modify the free secondary amine (N4).
-
Steric Hindrance: The bulky tert-butyl group provides steric shielding for the N1 position.
-
Lability under Specific Conditions: The Boc group is robust under basic and neutral conditions but can be cleanly and efficiently removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), regenerating the free amine post-functionalization.[9][10]
This strategy transforms the piperazine into a predictable, mono-functional building block, streamlining the synthesis of complex target molecules.[7][11]
Core Methodologies for N4-Functionalization
The exposed secondary amine at the N4 position is a potent nucleophile, readily participating in a variety of bond-forming reactions. The following sections detail the most common and reliable protocols for its modification.
N-Alkylation via Nucleophilic Substitution
This method is a straightforward approach for introducing alkyl groups onto the piperazine nitrogen through an SN2 reaction with an alkyl halide.
Causality and Experimental Rationale: The reaction requires a base to neutralize the hydrohalic acid (e.g., HBr, HCl) generated during the reaction. Without a base, the acid would protonate the starting piperazine, rendering it non-nucleophilic and halting the reaction. A non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) is chosen to avoid competing with the piperazine in attacking the alkyl halide. Polar aprotic solvents like DMF or acetonitrile (ACN) are ideal as they effectively solvate the cation of the base while not interfering with the nucleophilicity of the amine.
Protocol 1: N-Alkylation with an Alkyl Bromide
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 1-Boc-2,5-dimethylpiperazine (1.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and anhydrous N,N-dimethylformamide (DMF, 0.2 M).
-
Reagent Addition: Add the desired alkyl bromide (1.1 eq.) to the stirring suspension.
-
Reaction Execution: Heat the reaction mixture to 60–80 °C and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x).
-
Washing & Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product using silica gel column chromatography to yield the desired N-alkylated product.
| Parameter | Condition | Rationale |
| Base | K₂CO₃, Cs₂CO₃, DIPEA | Neutralizes HX byproduct without competing as a nucleophile. |
| Solvent | DMF, Acetonitrile (ACN) | Polar aprotic; solubilizes reagents and promotes SN2 kinetics. |
| Temperature | 60–80 °C | Provides sufficient activation energy for the reaction. |
| Equivalents (R-X) | 1.0–1.2 eq. | A slight excess ensures complete consumption of the piperazine. |
Reductive Amination
Reductive amination is a powerful and highly versatile method for N-alkylation that utilizes aldehydes or ketones as the alkyl source. It is particularly advantageous as it completely avoids the possibility of over-alkylation and the formation of quaternary ammonium salts, a common side reaction with alkyl halides.[8]
Causality and Experimental Rationale: The reaction proceeds in a one-pot sequence. First, the nucleophilic piperazine attacks the carbonyl carbon of the aldehyde or ketone, followed by dehydration to form an intermediate iminium ion. A mild and selective reducing agent, Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB), is then used to reduce the iminium ion to the target amine.[12] STAB is the reagent of choice for several reasons: it is less reactive than other hydrides like NaBH₄ and will selectively reduce the iminium ion in the presence of the unreacted aldehyde/ketone; it is also tolerant of the slightly acidic conditions that can promote iminium ion formation.[12][13] Dichloromethane (DCM) or dichloroethane (DCE) are common solvents.
Protocol 2: Reductive Amination with an Aldehyde
-
Reaction Setup: Dissolve 1-Boc-2,5-dimethylpiperazine (1.0 eq.) and the aldehyde (1.1 eq.) in dichloromethane (DCM, 0.1 M) in a round-bottom flask under ambient atmosphere.
-
Iminium Formation: Stir the solution at room temperature for 20-30 minutes.
-
Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq.) portion-wise over 5 minutes. The reaction may be mildly exothermic.
-
Reaction Execution: Allow the reaction to stir at room temperature for 2-12 hours. Monitor for the disappearance of the starting material by TLC or LC-MS.
-
Work-up (Quench): Slowly pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the excess reducing agent and neutralize the acetic acid byproduct.
-
Extraction: Separate the layers and extract the aqueous phase with DCM (2x).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the residue by silica gel column chromatography.
N-Arylation via Cross-Coupling
Introducing an aryl or heteroaryl group requires a transition-metal-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.
Causality and Experimental Rationale: This reaction forms a carbon-nitrogen bond between the piperazine and an aryl halide. It relies on a catalytic cycle involving a palladium catalyst and a phosphine ligand. The base (e.g., NaOt-Bu, Cs₂CO₃) is crucial for deprotonating the amine, making it a more active nucleophile in the catalytic cycle. The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination. The entire process must be conducted under an inert atmosphere (e.g., argon) as the Pd(0) active species is sensitive to oxygen. Copper-catalyzed Ullmann-type couplings are also a viable alternative.[14]
Protocol 3: Buchwald-Hartwig N-Arylation
-
Reaction Setup (Inert Atmosphere): In a glovebox or using Schlenk line techniques, add the aryl bromide (1.0 eq.), palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%), and sodium tert-butoxide (1.4 eq.) to an oven-dried flask.
-
Reagent Addition: Evacuate and backfill the flask with argon. Add anhydrous, degassed toluene (or dioxane) via syringe, followed by 1-Boc-2,5-dimethylpiperazine (1.2 eq.).
-
Reaction Execution: Heat the mixture to 90–110 °C with vigorous stirring. Monitor the reaction by LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography.
N-Acylation
N-acylation provides a direct route to amide derivatives, which are prevalent in bioactive molecules.
Causality and Experimental Rationale: The reaction between the nucleophilic piperazine nitrogen and a highly electrophilic acylating agent (like an acyl chloride or anhydride) is typically fast and exothermic. An organic base, such as triethylamine (TEA) or DIPEA, is required to act as a scavenger for the HCl or carboxylic acid byproduct generated. The reaction is often performed at 0 °C to control the reaction rate and minimize potential side reactions.
Protocol 4: N-Acylation with an Acyl Chloride
-
Reaction Setup: Dissolve 1-Boc-2,5-dimethylpiperazine (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM (0.2 M) in a flask and cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add the acyl chloride (1.05 eq.), dissolved in a small amount of DCM, dropwise to the cold solution.
-
Reaction Execution: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours. Monitor by TLC.
-
Work-up: Quench the reaction by adding water. Separate the layers and extract the aqueous phase with DCM.
-
Washing & Drying: Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify by column chromatography if necessary.
The Final Step: Boc Deprotection
Once the N4-position is functionalized, the Boc group at N1 can be removed to yield the final product, typically as an acid salt.
Causality and Experimental Rationale: The Boc group is cleaved under acidic conditions via a mechanism that generates a stable tert-butyl cation.[9] This cation is a reactive electrophile and can cause side reactions, particularly the t-butylation of nucleophilic sites on the substrate. To ensure a trustworthy and clean reaction, a "scavenger" such as triisopropylsilane (TIS) or water is often included.[9] The scavenger is more nucleophilic than the product and will preferentially trap the tert-butyl cation, preventing unwanted side product formation.
Protocol 5: Boc Deprotection with TFA
-
Reaction Setup: Dissolve the N4-functionalized, N1-Boc-protected piperazine (1.0 eq.) in DCM (0.1 M).
-
Scavenger Addition (Optional but Recommended): If the substrate has other sensitive groups, add triisopropylsilane (TIS, 1-2 eq.).
-
Reagent Addition: Add trifluoroacetic acid (TFA, 10-20 eq., often as a 20-50% solution in DCM) to the solution at room temperature.
-
Reaction Execution: Stir the mixture for 1-3 hours, monitoring by LC-MS for the complete consumption of the starting material.
-
Isolation: Concentrate the reaction mixture under reduced pressure. To remove residual TFA, co-evaporate the residue with toluene or DCM (3x). The final product is typically obtained as a TFA salt and can often be used without further purification. If the free base is required, the salt can be dissolved in water, basified with NaOH or K₂CO₃, and extracted with an organic solvent.[9]
References
- 1. Opportunities and challenges for direct C-H functionalization of piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry [mdpi.com]
- 7. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. scispace.com [scispace.com]
- 11. benchchem.com [benchchem.com]
- 12. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sanad.iau.ir [sanad.iau.ir]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2R,5S)-1-Boc-2,5-dimethylpiperazine
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of (2R,5S)-1-Boc-2,5-dimethylpiperazine. This chiral building block is a critical intermediate in the development of various pharmacologically active compounds, particularly noted for its use in the synthesis of delta-opioid receptor ligands.[1][2] Achieving a high yield of this specific stereoisomer requires careful control over both the synthesis of the precursor, (2R,5S)-2,5-dimethylpiperazine, and the subsequent selective mono-N-Boc protection.
This guide is structured to address the most common challenges encountered in the laboratory, moving from precursor synthesis to the final protection step. We will explore the causality behind these issues and provide validated, step-by-step protocols to enhance your synthetic outcomes.
Part 1: Precursor Synthesis - The Foundation for High Yield
The quality and stereochemical purity of your starting material, (2R,5S)-2,5-dimethylpiperazine (the trans-isomer), is the single most critical factor determining the success of the final step. Low yields or impurities in the final product can often be traced back to this stage.
Frequently Asked Questions: (2R,5S)-2,5-dimethylpiperazine Synthesis
Q1: My initial synthesis of 2,5-dimethylpiperazine resulted in a mixture of isomers. How can I obtain the pure trans-(2R,5S) isomer?
A1: This is a common issue. Many straightforward cyclization methods, such as the catalytic cyclization of 2-aminopropanol-1 (isopropanolamine), inherently produce a mixture of cis and trans isomers.[3][4] Attempting to protect this mixture directly will lead to a difficult-to-separate mixture of Boc-protected products, significantly lowering the yield of your target molecule.
There are two primary expert-recommended strategies to obtain the enantiomerically pure trans isomer:
-
Multi-step Stereocontrolled Synthesis: A more controlled, albeit longer, route starts from chiral precursors like L-alanine methyl ester. A documented pathway involves several steps, including amide coupling with Boc-D-alanine, cyclization to a diketopiperazine, and subsequent reduction to form the piperazine ring.[5] This method builds the desired stereochemistry from the ground up.
-
Chiral Resolution of Racemic trans-2,5-dimethylpiperazine: This is often the more practical and scalable approach. The racemic trans isomer is separated from the cis isomer (often by crystallization, as the melting points differ significantly) and then resolved into its individual enantiomers using a chiral resolving agent.[1][2] A highly effective method uses (+)-camphoric acid to selectively crystallize one enantiomer.[2]
Q2: What is the mechanistic principle behind chiral resolution, and why is it so effective for this synthesis?
A2: Chiral resolution leverages the formation of diastereomeric salts. When a racemic mixture of a base (like trans-2,5-dimethylpiperazine) is reacted with a single enantiomer of a chiral acid (the resolving agent), two diastereomeric salts are formed.[6] These diastereomers are no longer mirror images and thus have different physical properties, most importantly, solubility in a given solvent.[6] This difference allows for the selective crystallization of one diastereomer, which can then be isolated. The free base is subsequently liberated by treatment with a strong base. This method is powerful because it can provide high enantiomeric purity (>99% ee) on a multigram scale without the need for chromatography.[2]
Part 2: Troubleshooting the Mono-Boc Protection Step
The primary challenge in this step is achieving selective protection of only one of the two equivalent nitrogen atoms in the prochiral (2R,5S)-2,5-dimethylpiperazine.[2] The most common side reaction is the formation of the di-Boc protected byproduct.
Caption: Troubleshooting workflow for low yield in mono-Boc protection.
Question & Answer Troubleshooting Guide
Q3: My reaction produces a significant amount of a less polar, higher molecular weight byproduct, leading to low yields of the desired mono-Boc product. What is happening?
A3: You are observing the formation of the di-Boc protected piperazine, tert-butyl (2R,5S)-2,5-dimethylpiperazine-1,4-dicarboxylate. This occurs when both nitrogen atoms are acylated by the di-tert-butyl dicarbonate ((Boc)₂O).
-
Causality: The two secondary amine groups on the piperazine ring have similar reactivity.[7] Using an excess of (Boc)₂O or running the reaction under conditions that favor high reactivity (e.g., elevated temperature, catalytic base like DMAP) will inevitably lead to double addition.[8][9]
-
Solution:
-
Stoichiometry is Key: Use 1.0 equivalent or slightly less (e.g., 0.98 eq) of (Boc)₂O relative to the piperazine. This ensures the piperazine is the excess reagent, statistically favoring mono-protection.
-
Controlled Addition: Add the (Boc)₂O solution slowly to the piperazine solution, ideally at a reduced temperature (e.g., 0 °C). This maintains a low instantaneous concentration of the acylating agent, further suppressing di-substitution.
-
Avoid Catalysts: For this substrate, a strong catalytic base like 4-dimethylaminopyridine (DMAP) is generally not necessary and can accelerate the formation of the di-Boc byproduct.[9] A non-nucleophilic base like triethylamine (TEA) or running the reaction with no added base is often sufficient.[5]
-
Q4: My reaction is very slow or stalls, leaving a large amount of unreacted (2R,5S)-2,5-dimethylpiperazine. How can I drive it to completion without forming the di-Boc byproduct?
A4: An incomplete reaction can stem from several factors, often related to reagent quality or reaction conditions.
-
Causality: (Boc)₂O can degrade over time, especially if exposed to moisture. Inadequate mixing in a heterogeneous reaction can also lead to localized concentration gradients and poor reaction kinetics.
-
Solution:
-
Verify Reagent Quality: Ensure your (Boc)₂O is fresh and has been stored properly.
-
Solvent Choice: Use a solvent in which both the piperazine and (Boc)₂O are soluble, such as tetrahydrofuran (THF) or dichloromethane (DCM).[5]
-
Reaction Time & Temperature: While high temperatures are discouraged, allowing the reaction to stir at room temperature for an extended period (e.g., 5-6 hours or overnight) after the initial addition at 0 °C can help drive it to completion.[5] Monitor the reaction progress by TLC or LC-MS.
-
Q5: The reaction appears clean by TLC/LC-MS, but my isolated yield after workup and purification is very low. Where could my product be going?
A5: Product loss during aqueous workup and purification is a common, often overlooked, issue for amine compounds.
-
Causality: The product, (2R,5S)-1-Boc-2,5-dimethylpiperazine, still contains a basic secondary amine. During an aqueous workup, if the pH of the aqueous layer is not sufficiently basic, a portion of the product can be protonated and partition into the aqueous phase, leading to significant loss.
-
Solution:
-
pH Control: During extraction, ensure the aqueous layer is basic (pH > 10) by washing with a saturated solution of a base like sodium bicarbonate or sodium carbonate.
-
Salting Out: Wash the combined organic layers with brine (saturated NaCl solution). This decreases the solubility of the organic product in any residual water and helps to break emulsions.
-
Purification Strategy: The primary impurity is often the di-Boc byproduct. These are typically well-separated by silica gel chromatography. A gradient elution starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with ethyl acetate is effective. The di-Boc product will elute first, followed by your desired mono-Boc product.
-
Part 3: Protocol Optimization & Data
Proactive optimization of your reaction conditions is crucial for consistently achieving high yields. Below is a summary of key parameters and a validated protocol.
Table 1: Optimization of Mono-Boc Protection Conditions
| Parameter | Standard Condition | Optimized Condition for High Selectivity | Rationale |
| (Boc)₂O Equiv. | 1.1 - 1.2 | 0.98 - 1.0 | Minimizes di-Boc byproduct formation. |
| Solvent | Dichloromethane (DCM) | Tetrahydrofuran (THF) | Good solubility for both reactants.[5] |
| Base | Triethylamine (TEA) | Triethylamine (1.2 eq) | Scavenges acid byproduct without overly activating the reaction.[5] |
| Temperature | Room Temperature | 0 °C to Room Temp | Slow, controlled addition at 0°C reduces exotherm and improves selectivity. |
| Reaction Time | 1-2 hours | 5-6 hours (or overnight) | Allows the reaction to proceed to completion at a moderate temperature.[5] |
Appendix: Detailed Experimental Protocol
This protocol is adapted from established literature procedures and optimized for high yield and purity.[5]
Objective: To synthesize (2R,5S)-1-Boc-2,5-dimethylpiperazine from (2R,5S)-1-benzyl-2,5-dimethylpiperazine (as an example precursor route).
Caption: Step-by-step experimental workflow diagram.
Step-by-Step Methodology:
-
Precursor Liberation (if starting from a protected precursor):
-
This example uses a benzyl protecting group. Dissolve 4-benzyl-2,5-dimethylpiperazine-1-carboxylic acid (2R,5S)-tert-butyl ester (e.g., 6.57 mmol) in methanol (60 mL) under an argon atmosphere.[5]
-
Carefully add 10% palladium on carbon (Pd/C) catalyst, followed by formic acid (5 eq).[5]
-
Stir the reaction vigorously at room temperature for 2 hours, monitoring the disappearance of starting material by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure. The resulting crude (2R,5S)-2,5-dimethylpiperazine can be carried forward.
-
-
Mono-Boc Protection:
-
Dissolve the crude (2R,5S)-2,5-dimethylpiperazine (e.g., ~17.2 mmol, assuming full conversion from a precursor) in tetrahydrofuran (THF, 50 mL) and cool the solution to 0 °C in an ice bath.[5]
-
Add triethylamine (1.2 eq, 20.9 mmol).[5]
-
In a separate flask, dissolve di-tert-butyl dicarbonate ((Boc)₂O, 1.0 eq, 17.2 mmol, assuming a pure precursor was used and resolved) in a small amount of THF.
-
Add the (Boc)₂O solution dropwise to the cooled piperazine solution over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 5.5 hours.[5]
-
-
Workup and Purification:
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated aqueous sodium chloride (brine).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane to isolate the pure (2R,5S)-1-Boc-2,5-dimethylpiperazine.
-
References
- 1. Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. US2861994A - Preparation of 2,5-dimethylpiperazine - Google Patents [patents.google.com]
- 5. Page loading... [wap.guidechem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 9. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
Technical Support Center: Purification of Boc-Protected Piperazine Derivatives
Welcome to the technical support center for the purification of Boc-protected piperazine derivatives. As a Senior Application Scientist, I understand that while these molecules are invaluable building blocks in medicinal chemistry and drug development, their purification can present significant challenges.[1][2] This guide is designed to provide you with practical, field-proven insights and troubleshooting strategies to overcome common hurdles in your experiments. The information presented here is grounded in established chemical principles and supported by authoritative references to ensure you can proceed with confidence.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of Boc-protected piperazine derivatives in a question-and-answer format.
Issue 1: My Flash Chromatography Column is Giving Me Mixed Fractions or Poor Separation.
Question: I'm running a flash column to purify my N-Boc-piperazine derivative, but the separation between my product and impurities is poor, resulting in mixed fractions. What's going wrong?
Answer: This is a frequent challenge. Several factors could be at play, often related to the inherent properties of Boc-piperazine derivatives and the chromatography conditions.
Probable Causes & Solutions:
-
Co-elution with Di-Boc Piperazine: A common impurity in the synthesis of mono-Boc-piperazine is the di-Boc protected piperazine.[3] This byproduct is often less polar and can co-elute with your desired product, especially if the polarity of your solvent system is too high.
-
Solution: Start with a less polar solvent system and gradually increase the polarity (gradient elution). A shallow gradient is often key to resolving closely eluting spots. For example, begin with 100% hexanes and slowly introduce ethyl acetate. Monitor fractions carefully using Thin Layer Chromatography (TLC).[4]
-
-
Interaction with Silica Gel: Boc-protected amines can sometimes interact with the acidic silica gel, leading to tailing or streaking on the TLC plate and poor separation on the column.[4]
-
Solution 1 (Base-Washing): Before loading your column, consider pre-treating your silica gel with a dilute solution of triethylamine (e.g., 0.5-1%) in your eluent. This neutralizes the acidic sites on the silica.
-
Solution 2 (Alternative Stationary Phases): If your compound is particularly sensitive, consider using a different stationary phase like alumina (neutral or basic) or Florisil.[4]
-
-
Incorrect Solvent System Selection: An improperly chosen solvent system is a primary reason for poor separation.
-
Solution: Methodical TLC analysis is crucial. Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find one that gives a good separation (ΔRf > 0.2) between your product and impurities.
-
-
Overloading the Column: Loading too much crude material onto the column will inevitably lead to broad peaks and poor resolution.
-
Solution: As a general rule, for flash chromatography, the amount of crude material should be about 1-10% of the weight of the silica gel.
-
Issue 2: My Boc-Protected Piperazine Derivative Won't Crystallize.
Question: I've concentrated my purified fractions, but the resulting oil refuses to crystallize, even after storing it in the refrigerator. How can I induce crystallization?
Answer: Many N-Boc-piperazine derivatives, especially N-Boc-piperazine itself, can exist as low-melting solids or waxy substances, making crystallization challenging.[1][5]
Probable Causes & Solutions:
-
Residual Solvent: Even small amounts of solvent can inhibit crystallization.
-
Solution: Ensure all solvent is removed by placing the sample under high vacuum for an extended period. Gentle heating can sometimes help, but be cautious of potential degradation.
-
-
Amorphous Solid Formation: The compound may be forming an amorphous solid or glass rather than a crystalline lattice.
-
Solution 1 (Seed Crystals): If you have a small amount of crystalline material from a previous batch, add a single seed crystal to the oil to initiate crystallization.[6]
-
Solution 2 (Scratching): Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Solution 3 (Solvent-Antisolvent Crystallization): Dissolve your oily product in a minimal amount of a good solvent (e.g., ethyl acetate, dichloromethane). Then, slowly add a poor solvent (an "anti-solvent") in which your compound is insoluble (e.g., hexanes, pentane) until the solution becomes cloudy. Allow it to stand. This controlled precipitation often yields crystalline material.[7]
-
-
Purity Issues: The presence of even minor impurities can significantly hinder crystallization.
Issue 3: I'm Seeing an Unexpected Peak in My LC-MS/NMR After Workup.
Question: After an acidic workup or purification on silica gel, I'm observing an unexpected peak in my analytical data. What could this be?
Answer: This often points to either partial deprotection of the Boc group or a side reaction.
Probable Causes & Solutions:
-
Partial Deprotection: The Boc group is designed to be removed under acidic conditions.[1][10] Exposure to strong acids during an aqueous wash (e.g., 1N HCl) or prolonged contact with acidic silica gel can lead to the formation of the deprotected piperazine derivative.
-
Solution: Use milder acidic washes (e.g., saturated ammonium chloride solution) or avoid them altogether if possible. If using silica gel, consider the base-washing technique mentioned in Issue 1. For sensitive substrates, purification via crystallization or distillation (if applicable) might be better alternatives.
-
-
Formation of t-Butylation Side Products: During Boc deprotection, a reactive tert-butyl cation is generated.[11] If nucleophilic groups are present on your molecule, this cation can alkylate them, leading to t-butylated side products.
-
Solution: While this is more of a concern during intentional deprotection, it's a good practice to be aware of. If you suspect this is happening during purification, minimizing exposure to acidic conditions is key.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should look for when synthesizing mono-Boc-piperazine? A1: The most common impurity is the di-Boc-piperazine, which forms when both nitrogen atoms of the piperazine ring react with the Boc anhydride.[3] Unreacted piperazine and residual reagents are also potential impurities. Controlling the stoichiometry of your reaction is critical to minimize the formation of the di-substituted byproduct.[3]
Q2: Can I use an acid-base extraction to purify my Boc-protected piperazine derivative? A2: This can be a useful technique, particularly for removing non-basic impurities. You can dissolve your crude product in an organic solvent like ethyl acetate and wash with a mild acid (e.g., dilute citric acid or saturated NH4Cl). Your basic Boc-piperazine derivative will remain in the organic layer, while some basic impurities might be extracted into the aqueous layer. However, be cautious as strong acids can cleave the Boc group.[12] A subsequent wash with a mild base (e.g., saturated sodium bicarbonate) can remove acidic impurities.
Q3: My Boc-piperazine derivative appears to be degrading upon storage. What are the best storage conditions? A3: Boc-piperazine derivatives are generally stable solids.[1] However, like many amines, they can be sensitive to air and moisture over long periods. It is recommended to store them in a cool, dry, well-ventilated area, preferably in tightly sealed containers.[13][14] For long-term storage, refrigeration is advised.[5]
Q4: What is the best way to monitor the progress of my purification? A4: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring column chromatography.[12] For assessing the final purity of your product, more quantitative methods are necessary. Liquid Chromatography-Mass Spectrometry (LC-MS) is excellent for confirming the molecular weight and assessing purity.[8] Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C) is crucial for structural confirmation and can also be used to assess purity by identifying impurity peaks.[9]
Visualization of Purification Workflow
The following diagram illustrates a typical decision-making process for the purification of a Boc-protected piperazine derivative.
Caption: Decision workflow for purifying Boc-piperazine derivatives.
Experimental Protocol: Flash Chromatography of a Boc-Piperazine Derivative
This protocol provides a general methodology for purifying a Boc-piperazine derivative using flash column chromatography.
Materials:
-
Crude Boc-piperazine derivative
-
Silica gel (230-400 mesh)
-
Solvents (e.g., Hexane, Ethyl Acetate)
-
Triethylamine (optional)
-
Glass column with stopcock
-
Collection tubes
-
TLC plates, chamber, and UV lamp
Procedure:
-
Solvent System Selection:
-
Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate and elute with various ratios of hexane and ethyl acetate (e.g., 9:1, 4:1, 1:1).
-
Identify a solvent system that provides an Rf value of approximately 0.2-0.4 for your desired product and good separation from impurities.
-
-
Column Packing:
-
Secure the column vertically. Place a small plug of cotton or glass wool at the bottom.
-
Add a layer of sand (approx. 1 cm).
-
Prepare a slurry of silica gel in your chosen eluent (the least polar mixture if using a gradient).
-
Pour the slurry into the column, gently tapping the sides to ensure even packing. Avoid air bubbles.
-
Add another layer of sand on top of the silica bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane.
-
Carefully apply the solution to the top of the silica bed using a pipette.
-
Drain the solvent until the sample is absorbed onto the silica.
-
Gently add a small amount of fresh eluent and drain again to ensure the sample is loaded in a narrow band.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the eluent.
-
Apply gentle pressure (using a pump or bulb) to begin elution.
-
Collect fractions in test tubes or vials. The size of the fractions will depend on the column size and separation.
-
If using a gradient, start with the least polar solvent mixture and gradually increase the polarity by adding more of the polar solvent to your eluent reservoir.
-
-
Monitoring:
-
Monitor the collected fractions by TLC. Spot every few fractions on a TLC plate to track the elution of your product.
-
Combine the fractions that contain your pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator.
-
Place the resulting product under high vacuum to remove any residual solvent.
-
Quantitative Data Summary
| Purification Method | Typical Purity Achieved | Common Issues | Key Advantage |
| Flash Chromatography | >95% | Co-elution, silica interaction | High resolution for complex mixtures |
| Crystallization | >99% | Difficulty inducing crystal growth | Can provide very high purity material |
| Acid-Base Extraction | Variable (often a pre-purification step) | Potential for Boc deprotection | Good for removing bulk non-basic/acidic impurities |
References
- 1. benchchem.com [benchchem.com]
- 2. The synthesis method of 1-BOC-Piperazine_Chemicalbook [m.chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. Chromatography [chem.rochester.edu]
- 5. lifechempharma.com [lifechempharma.com]
- 6. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. jgtps.com [jgtps.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. Page loading... [wap.guidechem.com]
Technical Support Center: N-Boc Protection of Dimethylpiperazine
Welcome to the technical support guide for navigating the complexities of N-Boc protection of dimethylpiperazine derivatives. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in achieving selective and high-yield mono-protection of these valuable synthons. We will explore common side reactions, troubleshoot suboptimal results, and provide field-proven protocols grounded in mechanistic principles.
Introduction: The Challenge of Selectivity
The N-Boc protection of symmetrical diamines like piperazine presents a classic chemoselectivity challenge: achieving mono-protection while avoiding the formation of the di-protected byproduct.[1][2] The presence of methyl groups on the piperazine ring introduces additional steric and electronic factors that can either complicate or, in some cases, aid in achieving this selectivity. This guide addresses the most frequently encountered issues in a practical, question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My primary side product is the di-Boc-protected dimethylpiperazine, leading to low yields of the desired mono-Boc product. How can I improve selectivity?
A1: This is the most common issue. The formation of the 1,4-di-Boc-dimethylpiperazine is a direct consequence of the remaining nitrogen on the mono-Boc product successfully competing for the Boc-anhydride ((Boc)₂O). The key to enhancing mono-selectivity is to manipulate the reaction kinetics to favor the reaction of (Boc)₂O with the more nucleophilic starting material (dimethylpiperazine) over the less nucleophilic, more sterically hindered mono-Boc intermediate.
Causality & Strategy:
-
Stoichiometry Control: Using a large excess of the piperazine starting material is a common strategy, but it can be wasteful and lead to purification challenges. A more refined approach is to use a slight sub-stoichiometric amount of (Boc)₂O (e.g., 0.8-0.95 equivalents) to ensure it is the limiting reagent.
-
Rate of Addition: The most critical parameter is the rate of addition of (Boc)₂O. A slow, dropwise addition of the anhydride solution to the piperazine solution maintains a very low instantaneous concentration of the electrophile. This ensures that the (Boc)₂O is more likely to react with the highly concentrated, more nucleophilic starting diamine.
-
Temperature: Conducting the reaction at lower temperatures (e.g., 0 °C to -10 °C) reduces the overall reaction rate. This decrease disproportionately affects the slower-reacting, less nucleophilic mono-Boc intermediate, thereby favoring the initial protection step.
Troubleshooting Workflow: Minimizing Di-Boc Formation
Caption: Troubleshooting workflow for minimizing di-protection.
Q2: The reaction is very slow or stalls, leaving a significant amount of unreacted dimethylpiperazine, even after several hours. What's causing this?
A2: Sluggish reactions are typically due to reduced nucleophilicity of the piperazine nitrogens, often caused by steric hindrance from the methyl groups, especially in cases like cis-2,6-dimethylpiperazine.
Causality & Strategy:
-
Steric Hindrance: The methyl groups can physically block the approach of the bulky (Boc)₂O reagent to the nitrogen atom. This effect is more pronounced in cis isomers compared to trans isomers.
-
Catalysis with DMAP: 4-(Dimethylamino)pyridine (DMAP) is an effective nucleophilic catalyst for this reaction. It reacts with (Boc)₂O to form a highly reactive N-Boc-pyridinium intermediate.[3] This intermediate is a much more potent acylating agent than (Boc)₂O itself and can overcome the steric barrier. However, use DMAP judiciously (0.05-0.1 eq.), as it can also accelerate the second protection step if not carefully controlled.
-
Solvent Choice: Aprotic polar solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are standard.[4] For particularly hindered substrates, a more polar solvent like Acetonitrile (MeCN) can sometimes increase the reaction rate.
Optimized Protocol for Hindered Dimethylpiperazines
-
Setup: Dissolve the dimethylpiperazine (1.0 eq.) and DMAP (0.1 eq.) in anhydrous DCM under an inert atmosphere (N₂ or Ar).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Solution: In a separate flask, dissolve (Boc)₂O (0.95 eq.) in a small volume of anhydrous DCM.
-
Slow Addition: Add the (Boc)₂O solution dropwise to the stirred piperazine solution over 1 hour.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Quench the reaction with water. Extract the aqueous layer with DCM. The combined organic layers are then washed with a dilute acid (e.g., 1% HCl) to remove unreacted starting material and DMAP, followed by a brine wash. Dry over Na₂SO₄, filter, and concentrate in vacuo.
Q3: I am using an unsymmetrical dimethylpiperazine (e.g., 2,3-dimethylpiperazine). How can I control which nitrogen atom is protected?
A3: Regioselectivity in unsymmetrical piperazines is governed by a combination of steric and electronic effects. In the absence of strong electronic directing groups, steric hindrance is the dominant factor. The Boc group will preferentially add to the nitrogen atom that is less sterically encumbered.
Mechanism of Regioselective Boc Protection
Caption: Steric hindrance dictates regioselectivity in protection.
For example, in 2,3-dimethylpiperazine, the nitrogen at position 1 is adjacent to a single methyl group, while the nitrogen at position 4 is not. Therefore, the Boc group will preferentially add to N-4. For 2,5-dimethylpiperazine, both nitrogens are sterically similar, and a mixture of products may not be an issue unless other substituents are present. For 2,6-dimethylpiperazine, both nitrogens are hindered, making mono-protection easier to achieve than in unsubstituted piperazine, though the reaction may be slower.
Q4: How can I effectively purify the mono-Boc-dimethylpiperazine from the starting material and the di-Boc byproduct?
A4: Purification relies on exploiting the differences in polarity and basicity between the three key components:
-
Dimethylpiperazine (Starting Material): Highly polar, strongly basic (two secondary amines).
-
Mono-Boc-dimethylpiperazine (Product): Moderately polar, weakly basic (one secondary amine).
-
Di-Boc-dimethylpiperazine (Byproduct): Least polar, non-basic.
Recommended Purification Strategies
| Method | Principle | Procedure | Best For |
| Acid Wash | Basicity | After the reaction, dilute the organic layer (e.g., in DCM or EtOAc) and wash with a dilute aqueous acid solution (e.g., 1-5% HCl or citric acid). The highly basic starting material will be protonated and move to the aqueous layer, while the product and di-Boc byproduct remain in the organic layer. | Removing excess starting material. |
| Flash Chromatography | Polarity | Use a silica gel column. The non-polar di-Boc byproduct will elute first with a low-polarity eluent (e.g., Hexanes/EtOAc). The desired mono-Boc product will elute later as the eluent polarity is increased. The highly polar starting material will remain at the baseline. | Separating the mono-Boc product from the di-Boc byproduct after an acid wash has removed the starting material. |
Typical Eluent System for Chromatography: A gradient of Ethyl Acetate in Hexanes (e.g., starting from 10% EtOAc and gradually increasing to 50% EtOAc) is often effective. Staining with potassium permanganate (KMnO₄) dip is useful for visualizing all three spots on a TLC plate.
References
Technical Support Center: Stereoselectivity in Reactions with (2R,5S)-Dimethylpiperazine
Welcome to the technical support center for troubleshooting stereoselectivity in reactions utilizing (2R,5S)-dimethylpiperazine as a chiral auxiliary. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during their experiments. The C₂-symmetric nature of this auxiliary offers a powerful tool for stereocontrol, but its successful application hinges on a nuanced understanding of reaction parameters.
This center is structured into a primary Troubleshooting Guide and a supplementary Frequently Asked Questions (FAQs) section to provide targeted and comprehensive support.
Troubleshooting Guide
This section addresses specific, common problems encountered when using (2R,5S)-dimethylpiperazine in a question-and-answer format.
Issue 1: Low Diastereoselectivity in the Alkylation of Amide Enolates
Question: I am performing an α-alkylation on an amide derived from (2R,5S)-dimethylpiperazine and a carboxylic acid, but I'm observing a low diastereomeric excess (d.e.). What are the likely causes and how can I improve the selectivity?
Answer:
Low diastereoselectivity in this context typically points to issues with the formation and stability of the enolate, the transition state of the alkylation, or competing reaction pathways. The C₂-symmetry of the piperazine auxiliary is designed to create a highly ordered, chelated transition state that directs the electrophile to one face of the enolate.[1][2] Disruption of this ordered state is the primary cause of poor stereocontrol.
Causality and Recommended Actions:
-
Incomplete Deprotonation or Enolate Isomerization:
-
The "Why": Insufficiently strong base or suboptimal deprotonation temperatures can lead to an equilibrium between the starting amide and the enolate, or isomerization of the desired Z-enolate to the less selective E-enolate. The Z-enolate is crucial for high diastereoselectivity as it forms a rigid, chelated structure with the lithium cation, effectively blocking one face of the enolate.
-
Troubleshooting Steps:
-
Base Selection: Ensure the use of a strong, non-nucleophilic base. Lithium diisopropylamide (LDA) is standard for this purpose. If results are still poor, consider switching to lithium hexamethyldisilazide (LHMDS) or sodium hexamethyldisilazide (NaHMDS), which can sometimes offer different chelation and aggregation properties.[3]
-
Temperature Control: The deprotonation step is critical. It should be carried out at low temperatures, typically -78 °C, to kinetically favor the formation of the Z-enolate. Allowing the solution to warm up can promote equilibration to the thermodynamically favored, but less selective, E-enolate.
-
Addition Time: Add the base slowly to the amide solution to maintain a low temperature and avoid localized heating.
-
-
-
Solvent Effects:
-
The "Why": The solvent plays a crucial role in solvating the lithium cation and influencing the aggregation state of the enolate.[4][5] Tetrahydrofuran (THF) is the most common solvent as it effectively coordinates with the lithium ion, promoting a monomeric and highly organized transition state. The presence of coordinating co-solvents can either enhance or disrupt this organization.
-
Troubleshooting Steps:
-
Solvent Purity: Ensure the use of freshly distilled, anhydrous THF. Water will quench the enolate and other impurities can interfere with the reaction.
-
Co-solvents: Avoid coordinating co-solvents like HMPA unless a specific protocol calls for it, as they can disrupt the lithium chelation that is essential for high stereoselectivity. In some cases, for particularly stubborn substrates, the addition of a ligand like TMEDA can be explored to alter the reactivity and selectivity profile.
-
-
-
Electrophile Reactivity and Sterics:
-
The "Why": Highly reactive electrophiles (e.g., methyl iodide, benzyl bromide) are ideal as they react quickly with the kinetically formed Z-enolate at low temperatures. Less reactive electrophiles may require higher temperatures, which can lead to enolate decomposition or isomerization. The steric bulk of the electrophile also plays a role; very bulky electrophiles may exhibit reduced selectivity due to non-optimal transition state geometries.
-
Troubleshooting Steps:
-
Electrophile Choice: If possible, use more reactive electrophiles. For less reactive ones, a slow warm-up to -40 °C or -20 °C after the addition of the electrophile might be necessary, but this should be optimized carefully.
-
Temperature Profile: Maintain the low temperature (-78 °C) during the addition of the electrophile.
-
-
Summary of Key Parameters for Optimization:
| Parameter | Standard Condition | Troubleshooting Action | Rationale |
| Base | LDA | Switch to LHMDS or NaHMDS | Alters enolate aggregation and reactivity. |
| Deprotonation Temp. | -78 °C | Ensure strict temperature control | Favors kinetic Z-enolate formation. |
| Solvent | Anhydrous THF | Re-distill THF; avoid co-solvents | Crucial for chelation and transition state organization.[4] |
| Electrophile Addition | Add at -78 °C | Maintain low temp; optimize warm-up | Minimizes enolate isomerization. |
Issue 2: Difficulty with Auxiliary Cleavage
Question: I have successfully performed my diastereoselective reaction, but I am struggling to cleave the (2R,5S)-dimethylpiperazine auxiliary without racemizing my product or getting low yields. What are the best methods?
Answer:
Cleavage of the robust amide bond formed with the piperazine auxiliary is a critical step that requires careful consideration of the substrate's sensitivity. The goal is to achieve efficient removal of the auxiliary under conditions that do not compromise the newly formed stereocenter.
Causality and Recommended Protocols:
-
Hydrolytic Cleavage (Acidic or Basic):
-
The "Why": Standard amide hydrolysis conditions can be effective but often require harsh conditions (strong acid or base, high temperatures) that can lead to racemization, particularly if the stereocenter is adjacent to a carbonyl group.
-
Recommended Protocol (Acidic Hydrolysis):
-
Dissolve the amide in a mixture of glacial acetic acid and water (e.g., 3:1 v/v).
-
Add a strong acid, such as 6M HCl or H₂SO₄.
-
Heat the reaction to reflux and monitor by TLC until the starting material is consumed.
-
After cooling, neutralize the mixture carefully with a base (e.g., NaOH, NaHCO₃) and extract the product.
-
-
Self-Validation: Before scaling up, run a small test reaction and check the enantiomeric excess (e.e.) of the product to ensure no racemization has occurred.
-
-
Reductive Cleavage:
-
The "Why": For substrates that are sensitive to hydrolysis, reductive cleavage to the corresponding alcohol or amine is a milder alternative. This is particularly useful if the desired product is an alcohol.
-
Recommended Protocol (to Alcohol):
-
Dissolve the amide in an ethereal solvent like THF or diethyl ether under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add a solution of a reducing agent, such as lithium aluminum hydride (LAH) or borane-tetrahydrofuran complex (BH₃·THF), dropwise.
-
Allow the reaction to warm to room temperature and stir until complete.
-
Carefully quench the reaction (e.g., with water, followed by 15% NaOH and more water - Fieser workup for LAH).
-
Extract the product alcohol. The chiral auxiliary can be recovered from the aqueous layer.
-
-
Troubleshooting Flowchart for Auxiliary Cleavage:
Caption: Decision tree for choosing an auxiliary cleavage method.
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic basis for stereocontrol with (2R,5S)-dimethylpiperazine?
A1: The (2R,5S) stereochemistry places the two methyl groups in a trans configuration on the piperazine ring. When this diamine is acylated, the resulting amide can adopt a rigid chair conformation. Upon deprotonation with a strong base like LDA, a lithium enolate is formed. The lithium cation is chelated by the enolate oxygen and the second nitrogen atom of the piperazine ring. This chelation, combined with the steric bulk of the methyl group on the stereocenter, effectively blocks one face of the enolate, forcing the electrophile to approach from the less hindered face. This leads to a highly predictable stereochemical outcome.[6]
Q2: Can I use the enantiomer, (2S,5R)-dimethylpiperazine, to obtain the opposite product enantiomer?
A2: Yes. (2S,5R)-dimethylpiperazine is the enantiomer of (2R,5S)-dimethylpiperazine. Using it as the chiral auxiliary will result in the formation of the opposite enantiomer of the final product, assuming the same reaction sequence is followed. This is a key advantage of auxiliary-based methods, as it provides access to both enantiomers of a target molecule by simply choosing the appropriate enantiomer of the auxiliary.[7][8]
Q3: Are there alternative auxiliaries I should consider if I cannot achieve the desired selectivity with (2R,5S)-dimethylpiperazine?
A3: Yes, several other classes of chiral auxiliaries are available, each with its own strengths.
-
Evans' Oxazolidinones: These are among the most widely used and reliable chiral auxiliaries, particularly for aldol reactions and alkylations. They often provide very high levels of diastereoselectivity.[3][9]
-
Enders' SAMP/RAMP Hydrazones: These are excellent for the asymmetric α-alkylation of ketones and aldehydes.[10][11][12] The methodology is well-established and predictable.
-
Oppolzer's Camphorsultams: These are particularly effective in controlling the stereochemistry of Diels-Alder reactions and other cycloadditions.
The choice of auxiliary depends on the specific reaction, the substrate, and the desired outcome.
Q4: How do I prepare the initial amide from my carboxylic acid and (2R,5S)-dimethylpiperazine?
A4: The amide coupling is typically a straightforward procedure.
Standard Protocol for Amide Formation:
-
Dissolve the carboxylic acid in an inert solvent like dichloromethane (DCM) or THF.
-
Add a coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), along with an activator like 4-dimethylaminopyridine (DMAP) or 1-hydroxybenzotriazole (HOBt).
-
Add a solution of (2R,5S)-dimethylpiperazine (1.0 equivalent) to the reaction mixture.
-
Stir at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction to remove the coupling agent byproducts (e.g., by filtration for DCU, or aqueous wash for EDC byproducts) and purify the resulting amide by column chromatography.
Q5: How can I confirm the absolute stereochemistry of my final product?
A5: The stereochemical outcome is generally predictable based on the established models for this auxiliary. However, for novel substrates or for confirmation in a publication, it is essential to determine the absolute configuration experimentally. Common methods include:
-
X-ray Crystallography: This is the most definitive method if you can obtain a suitable crystal of your final product or a derivative.
-
Comparison to Known Compounds: If your product has been synthesized before, you can compare its specific rotation [α]D with the literature value.
-
Chiral Derivatizing Agents: Reacting your product (e.g., an alcohol) with a chiral derivatizing agent like Mosher's acid chloride creates diastereomers that can be distinguished by ¹H or ¹⁹F NMR, allowing for the assignment of the absolute configuration.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.williams.edu [chemistry.williams.edu]
- 4. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. On the origins of diastereoselectivity in the alkylation of diketopiperazine enolates - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Stereochemically Pure (2R,5S)-2,5-Dimethylpiperazine
Welcome to the Technical Support Center for the synthesis of (2R,5S)-2,5-dimethylpiperazine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this valuable chiral intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you maintain the stereochemical integrity of your compound and prevent racemization during synthesis.
I. Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue in the synthesis of (2R,5S)-2,5-dimethylpiperazine?
A1: Racemization is the process that converts an enantiomerically pure or enriched substance into a mixture containing equal amounts of both enantiomers, known as a racemate.[1][2] For a chiral molecule like (2R,5S)-2,5-dimethylpiperazine, its biological activity is often exclusive to this specific stereoisomer. The presence of its enantiomer, (2S,5R)-2,5-dimethylpiperazine, can lead to reduced efficacy, altered pharmacological profiles, or even undesirable side effects.[1] Therefore, preventing racemization is paramount to ensure the therapeutic potential and safety of the final active pharmaceutical ingredient (API).
Q2: What are the primary mechanisms that lead to racemization or epimerization at the chiral centers of 2,5-dimethylpiperazine?
A2: The primary cause of racemization in piperazine derivatives is the lability of the protons at the α-carbons (the carbons adjacent to the nitrogen atoms).[3] Racemization can occur through the formation of a planar, achiral intermediate.[1] This is typically facilitated by:
-
Enamine/Carbanion Formation: In the presence of a base, a proton can be abstracted from one of the chiral centers (C2 or C5). This forms a planar enamine or a resonance-stabilized carbanion.[3] Reprotonation can then occur from either face of this intermediate, leading to a mixture of the (2R,5S) and (2S,5R) enantiomers.[1]
-
Acid-Catalyzed Racemization: Under acidic conditions, protonation of the nitrogen can facilitate the formation of a planar carbocation at the stereocenter, particularly if there are stabilizing groups present.[1] Nucleophilic attack on this intermediate is non-stereospecific, resulting in racemization.[2]
Q3: Which steps in a typical synthesis of (2R,5S)-2,5-dimethylpiperazine are most susceptible to racemization?
A3: While racemization can occur at various stages, certain steps are more prone to loss of stereochemical purity:
-
Deprotection Steps: The removal of protecting groups from the nitrogen atoms, especially under harsh acidic or basic conditions, can create an environment conducive to racemization.
-
Cyclization Reactions: The formation of the piperazine ring itself can be a critical step. High temperatures or prolonged reaction times during cyclization can provide the energy needed to overcome the activation barrier for epimerization.[1]
-
Functionalization of the Piperazine Ring: Any subsequent reactions to modify the piperazine core, if not carefully controlled, can lead to racemization.
Q4: How can I accurately detect and quantify the extent of racemization in my product?
A4: The most reliable and widely used method for determining the enantiomeric purity of your (2R,5S)-2,5-dimethylpiperazine is chiral High-Performance Liquid Chromatography (HPLC) . This technique uses a chiral stationary phase to separate the enantiomers, allowing for precise quantification of the enantiomeric excess (ee%). Other analytical techniques such as chiral gas chromatography (GC) or Nuclear Magnetic Resonance (NMR) with chiral shift reagents can also be employed.
II. Troubleshooting Guide: Preventing Racemization
This section provides a systematic approach to diagnosing and resolving issues related to racemization during the synthesis of (2R,5S)-2,5-dimethylpiperazine.
Issue 1: Significant loss of enantiomeric excess (ee%) observed after N-deprotection.
Potential Cause: Harsh deprotection conditions (strong acid/base, high temperature).
Recommended Actions:
-
Re-evaluate Your Choice of Protecting Group: The selection of nitrogen protecting groups is crucial. Opt for groups that can be removed under mild conditions. For example, a tert-butyloxycarbonyl (Boc) group can often be removed with milder acids than a benzyl (Bn) group, which may require harsher hydrogenolysis conditions.
-
Optimize Deprotection Conditions:
-
Temperature Control: Perform the deprotection at the lowest possible temperature that still allows for a reasonable reaction rate. Elevated temperatures significantly accelerate racemization.[1]
-
Reagent Stoichiometry: Use the minimum effective amount of the deprotecting agent. An excess of strong acid or base can increase the rate of racemization.
-
Reaction Time: Monitor the reaction closely and quench it as soon as the deprotection is complete to minimize the exposure of the chiral product to harsh conditions.
-
| Parameter | Standard Conditions (Prone to Racemization) | Optimized Conditions (Favors Stereoretention) |
| Temperature | Reflux | 0°C to Room Temperature |
| Acid/Base | Concentrated HCl / Strong Base (e.g., NaH) | Trifluoroacetic acid (TFA) in DCM / Weaker Base (e.g., K2CO3) |
| Reaction Time | Prolonged (overnight) | Monitored by TLC/LC-MS (typically 1-4 hours) |
Issue 2: Racemization occurring during the cyclization step to form the piperazine ring.
Potential Cause: High reaction temperatures or an inappropriate choice of base for the cyclization reaction.
Recommended Actions:
-
Screen Different Solvents and Bases: The choice of solvent and base can have a significant impact on the stereochemical outcome.
-
Bases: Use a non-nucleophilic, sterically hindered base to minimize side reactions and favor the desired cyclization pathway. Bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) have been noted in studies on base-catalyzed racemization.[4] Consider milder inorganic bases like potassium carbonate if the reaction allows.
-
Solvents: Aprotic polar solvents are often used for such cyclizations. Experiment with different solvents to find one that provides a good balance of solubility and reactivity at a lower temperature.
-
-
Employ a Stepwise Approach: Consider a two-step process where the initial cyclization is performed under milder conditions, followed by a separate step to remove any temporary activating groups.
Issue 3: Low diastereoselectivity or epimerization during functionalization of the piperazine core.
Potential Cause: The reaction conditions are promoting the formation of a planar intermediate at one of the chiral centers.
Recommended Actions:
-
Use of Chiral Auxiliaries: Incorporating a chiral auxiliary into the molecule can direct the stereochemical outcome of subsequent reactions.[5] The auxiliary can be removed later in the synthesis.
-
Catalyst Selection: For reactions involving catalysts, such as hydrogenations or cross-couplings, the choice of catalyst and ligands is critical. Chiral ligands can induce high levels of stereoselectivity.[6]
-
Kinetic vs. Thermodynamic Control:
-
Kinetic Control: Running the reaction at low temperatures for a short duration often favors the kinetically preferred product, which may be the desired stereoisomer.
-
Thermodynamic Control: Allowing the reaction to reach equilibrium at higher temperatures may lead to the more stable, but potentially undesired, epimer.[3]
-
III. Experimental Protocols
Protocol 1: Mild Boc-Deprotection to Minimize Racemization
This protocol describes a mild method for the removal of a Boc protecting group from a piperazine nitrogen, aimed at preserving the stereochemical integrity of the chiral centers.
Materials:
-
Boc-protected (2R,5S)-2,5-dimethylpiperazine derivative
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the Boc-protected piperazine derivative in anhydrous DCM (10 mL per 1 g of substrate) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA (5-10 equivalents) dropwise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.
-
Once the reaction is complete, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the deprotected product.
-
Immediately analyze the enantiomeric excess of the product using chiral HPLC.
IV. Visualization of Key Concepts
Mechanism of Base-Catalyzed Racemization
Caption: Base-catalyzed racemization pathway via a planar intermediate.
Troubleshooting Workflow for Low Enantiomeric Excess
Caption: Decision tree for troubleshooting low enantiomeric excess.
V. References
-
BenchChem. (2025). Addressing racemization in chiral phthalazine synthesis. --INVALID-LINK--
-
Wikipedia. (2023). Racemization. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Strategies to Reduce Epimerization During Piperidine Functionalization. --INVALID-LINK--
-
G. A. Burley, et al. (2007). Asymmetric Synthesis of Chiral Piperazines. Synfacts, 2007(11), 1143.
-
Wikipedia. (2023). Chiral auxiliary. --INVALID-LINK--
-
J. Zhang, et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 8(22), 6273-6278.
-
A. M. Costa, et al. (2020). Base catalyzed racemization of amino acid derivatives. ResearchGate. --INVALID-LINK--
References
Technical Support Center: Purification of (2R,5S)-1-Boc-2,5-dimethylpiperazine HCl
Welcome to the technical support resource for (2R,5S)-1-Boc-2,5-dimethylpiperazine HCl. This guide is designed for researchers, chemists, and drug development professionals who are working with this critical chiral intermediate and require methods to remove persistent residual impurities. We will move beyond simple protocols to explain the scientific rationale behind each step, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that are common starting points for purification troubleshooting.
Q1: What are the most common impurities I am likely to encounter with crude (2R,5S)-1-Boc-2,5-dimethylpiperazine HCl?
A1: Impurities typically arise from the synthetic route and can be categorized as follows:
-
Starting Materials: Unreacted (2R,5S)-2,5-dimethylpiperazine or its salt.
-
Reaction Byproducts: The most common byproduct is the di-protected species, (2R,5S)-1,4-di-Boc-2,5-dimethylpiperazine, which forms if both nitrogen atoms of the piperazine ring react with the Boc-anhydride.[1]
-
Stereoisomers: If the starting 2,5-dimethylpiperazine was not enantiomerically pure, you may have diastereomers such as (2S,5S) or (2R,5R) forms.
-
Residual Solvents: Solvents used during the reaction or initial work-up (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Methanol) are often trapped in the crystalline matrix of the final product.[2]
-
Reagent-Related Impurities: Residual acids (like HCl from salt formation) or bases (like triethylamine used in the Boc-protection step) may be present.
Q2: My final product is a sticky oil or an amorphous solid instead of a crystalline powder. What does this indicate?
A2: A non-crystalline final product is a strong indicator of significant impurity levels. The presence of residual solvents, excess grease from glassware, or a mixture of different chemical species (like the mono- and di-Boc products) can disrupt the crystal lattice formation.[3] Often, even a small amount of a persistent solvent can lead to an oily product.[2] The first step should be a thorough analysis (e.g., ¹H NMR) to identify the nature of the impurities, followed by an appropriate purification strategy as detailed in the troubleshooting guides below.
Q3: How can I definitively confirm the purity and stereochemistry of my final product?
A3: A multi-faceted analytical approach is required for full characterization:
-
Purity Assessment:
-
NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can be used to detect and quantify many organic impurities. The tert-butyl protons of the Boc group should give a characteristic singlet around 1.4 ppm.[4]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Ideal for detecting non-volatile impurities and confirming the mass of the desired product.
-
Headspace GC (Gas Chromatography): The standard method for identifying and quantifying residual volatile solvents, as required by regulatory guidelines like ICH Q3C.[5][6]
-
-
Stereochemistry Confirmation:
-
Chiral HPLC (High-Performance Liquid Chromatography): The most common method to determine enantiomeric and diastereomeric purity. The sample is run on a chiral column and the retention time is compared to that of a racemic or diastereomeric mixture.[4][7]
-
X-ray Crystallography: Provides unambiguous proof of the absolute stereochemistry (2R,5S) if a suitable single crystal can be grown.[4]
-
Table 1: Common Impurities and Recommended Analytical Methods
| Impurity Type | Potential Source | Recommended Analytical Method(s) |
| Unreacted Piperazine | Incomplete Boc-protection reaction | ¹H NMR, LC-MS |
| Di-Boc Piperazine | Over-reaction during Boc-protection | ¹H NMR, LC-MS, TLC |
| Diastereomers | Impure starting material | Chiral HPLC |
| Residual Solvents | Reaction/Work-up/Purification | ¹H NMR, Headspace GC |
| Acid/Base Residue | Work-up or salt formation | ¹H NMR (check for broad peaks), pH test of aqueous solution |
Troubleshooting Guides: Issue-Specific Protocols
This section provides detailed, step-by-step solutions for specific impurity problems.
Issue 1: Residual Starting Material or Basic Impurities
Q: My NMR spectrum shows signals corresponding to unreacted (2R,5S)-2,5-dimethylpiperazine. How can I remove this?
A: The presence of the unreacted free amine is best addressed using an acid-base extraction on the free base of your product, before the final HCl salt formation. If you have already formed the HCl salt, you must first neutralize it to perform this procedure. The principle here is that the Boc-protected piperazine is significantly less basic than the unprotected piperazine and will remain in the organic phase during a wash with a mild acid, while the more basic impurity is protonated and extracted into the aqueous phase.[8][9][10]
-
Preparation: If you have the HCl salt, dissolve it in an organic solvent like Ethyl Acetate or DCM and wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the salt and generate the free base. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate it in vacuo.
-
Dissolution: Dissolve the crude, free-base (2R,5S)-1-Boc-2,5-dimethylpiperazine in a suitable organic solvent (e.g., Ethyl Acetate, 10-20 mL per gram of crude material).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a 5% aqueous solution of citric acid or a dilute (e.g., 0.1 M) HCl solution. Perform this wash 2-3 times.
-
Causality: The highly basic unreacted piperazine will be protonated to form a water-soluble salt and will partition into the aqueous layer. The mono-Boc protected piperazine is a weaker base and remains preferentially in the organic layer.[11]
-
-
Neutralization Wash: Wash the organic layer with saturated aqueous NaHCO₃ to remove any residual acid.
-
Brine Wash & Drying: Wash the organic layer with saturated aqueous NaCl (brine) to remove bulk water, then dry the organic phase over anhydrous Na₂SO₄.
-
Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the purified free base.
-
Validation: Confirm the absence of the starting material via TLC or ¹H NMR before proceeding to the HCl salt formation.
Caption: Acid-base extraction separates basic impurities.
Issue 2: Presence of Di-Boc Protected Byproduct
Q: I have a significant amount of (2R,5S)-1,4-di-Boc-2,5-dimethylpiperazine in my product. How can this be removed?
A: The di-Boc impurity is non-basic and significantly less polar than your mono-Boc product. This difference in polarity is the key to separation. Recrystallization of the final HCl salt is often the most effective and scalable method.
-
Solvent Screening: The goal is to find a solvent or solvent system where the desired HCl salt has high solubility at elevated temperatures but low solubility at room temperature or below, while the di-Boc impurity remains soluble at all temperatures. Common systems include:
-
Isopropanol (IPA)
-
Ethanol (EtOH)
-
Methanol (MeOH) / Methyl tert-butyl ether (MTBE)
-
Acetonitrile (ACN)
-
-
Procedure:
-
Place the crude HCl salt in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of the chosen hot solvent (e.g., IPA) until the solid just dissolves.
-
Causality: The desired polar salt will dissolve in the hot polar solvent, while the non-polar di-Boc impurity has higher solubility and is more likely to remain in the mother liquor upon cooling.
-
Allow the solution to cool slowly to room temperature. Inducing crystallization by scratching the flask with a glass rod may be necessary.
-
Further cool the flask in an ice bath for at least 1 hour to maximize crystal formation.
-
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under high vacuum to remove all solvent.
-
Validation: Analyze the crystalline product and the mother liquor by TLC or LC-MS to confirm the successful removal of the di-Boc impurity.
| Solvent System | Temperature Profile | Comments |
| Isopropanol (IPA) | High solubility when hot, low when cold | Excellent choice for many amine HCl salts. Good for removing less polar impurities. |
| Ethanol (EtOH) | Similar to IPA, may be slightly more forgiving | A common and effective choice. |
| Acetonitrile (ACN) | Good solubility differential for many salts | Can be very effective but requires careful control of cooling rate. |
| MeOH / MTBE | Dissolve in minimum hot MeOH, add MTBE until cloudy | A powerful anti-solvent system. The non-polar MTBE forces the polar salt out of solution. |
Issue 3: High Levels of Residual Solvents
Q: My GC analysis shows unacceptable levels of residual solvents like EtOAc or THF, which are difficult to remove. What is the best drying method?
A: Standard vacuum drying can be insufficient for removing high-boiling point solvents or those trapped within a crystal lattice.[12] Prolonged drying at elevated temperatures can risk product degradation.[12] A highly effective technique for displacing stubborn organic solvents is "vacuum hydration."
-
Setup: Place your solid material in a suitable drying vessel (e.g., a round-bottom flask or vacuum oven tray).
-
Initial Vacuum: Apply vacuum to the vessel to remove any loosely bound surface solvent.
-
Introduce Water Vapor: While under vacuum, introduce a controlled stream of water vapor into the system. This can be done by connecting a flask of water to the vacuum line via a needle valve.
-
Final Drying: After a period of hydration (e.g., 1-2 hours), remove the water vapor source and apply a strong vacuum, possibly with gentle heating (e.g., 30-40 °C), to remove the now-accessible water.
-
Validation: Re-analyze the material by Headspace GC to confirm that the residual organic solvent levels are within the acceptable limits defined by ICH Q3C guidelines.[2]
Caption: Decision workflow for purifying the target compound.
References
- 1. CN108033931A - A kind of synthetic method of N-Boc piperazines - Google Patents [patents.google.com]
- 2. veeprho.com [veeprho.com]
- 3. researchgate.net [researchgate.net]
- 4. (2R,5S)-1-Boc-2,5-dimethylpiperazine hydrochloride | 1523541-79-8 | Benchchem [benchchem.com]
- 5. Residual Solvent Analysis Information | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Residual Solvents in Pharmaceuticals by USP Chapter | PerkinElmer [perkinelmer.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 10. Selective separation of amines from continuous processes using automated pH controlled extraction - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00205H [pubs.rsc.org]
- 11. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 12. US5981751A - Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals - Google Patents [patents.google.com]
- 13. EP0900582A1 - Method for removal of residual organic solvents from a crystalline bulk substance and use thereof in manufacturing pharmaceuticals - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Analytical Characterization of (2R,5S)-1-Boc-2,5-dimethylpiperazine Hydrochloride
For researchers, scientists, and drug development professionals engaged in the synthesis and application of chiral piperazine derivatives, the precise analytical characterization of these molecules is of paramount importance. (2R,5S)-1-Boc-2,5-dimethylpiperazine hydrochloride, a key building block in medicinal chemistry, presents unique analytical challenges due to its stereochemistry, conformational flexibility, and the presence of a Boc protecting group. This in-depth technical guide provides a comprehensive analysis of the ¹H NMR spectroscopic features of this compound and offers a comparative evaluation with alternative analytical techniques, namely chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
The Crucial Role of Stereochemistry in Drug Development
The therapeutic efficacy and safety of a chiral drug are often intrinsically linked to its stereochemical configuration. One enantiomer may exhibit the desired pharmacological activity, while the other could be inactive or, in some cases, elicit adverse effects. Consequently, the unambiguous determination of the stereochemical integrity of chiral building blocks like this compound is a critical step in the drug development pipeline.
¹H NMR Analysis: A Powerful Tool for Structural Elucidation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules. For this compound, ¹H NMR provides valuable information regarding the proton environment within the molecule, confirming the presence of key functional groups and offering insights into the conformational dynamics of the piperazine ring.
Interpreting the ¹H NMR Spectrum of this compound
The ¹H NMR spectrum of this compound is characterized by several key signals. The presence of the hydrochloride salt and the Boc protecting group significantly influences the chemical shifts of the piperazine ring protons.
Expected Chemical Shifts and Multiplicities:
| Proton Assignment | Expected Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) Hz | Notes |
| Boc (tert-butyl) | ~1.4 | singlet | - | A characteristic sharp singlet integrating to 9 protons.[1] |
| Methyl (C2-CH₃, C5-CH₃) | 1.2 - 1.5 | doublet | ~6-7 | Due to coupling with the adjacent methine protons. |
| Methine (C2-H, C5-H) | 3.0 - 4.5 | multiplet | - | Complex multiplicity due to coupling with adjacent methyl and methylene protons. The protonated nitrogen will cause a downfield shift. |
| Methylene (piperazine ring) | 2.5 - 4.0 | multiplet | - | A complex series of multiplets arising from the non-equivalent axial and equatorial protons of the piperazine ring. Protonation of the free amine will lead to a significant downfield shift of adjacent protons. |
| N-H (protonated amine) | 9.0 - 12.0 | broad singlet | - | The chemical shift of the ammonium proton can be highly variable and is dependent on solvent and concentration. |
Conformational Isomers:
A critical consideration in the ¹H NMR analysis of N-Boc-piperazines is the presence of conformational isomers due to restricted rotation around the N-C(O) amide bond. This can lead to the observation of two distinct sets of signals for the piperazine ring protons at room temperature, corresponding to the syn and anti conformers. The hydrochloride salt form may further influence the conformational equilibrium.
Comparative Analysis: ¹H NMR vs. Chromatographic Techniques
While ¹H NMR is a powerful tool for structural confirmation, alternative techniques are often employed for the quantitative determination of enantiomeric purity. Chiral HPLC and chiral GC are the most common methods for this purpose.
| Analytical Technique | Principle | Advantages | Limitations |
| ¹H NMR with Chiral Shift Reagents | Formation of diastereomeric complexes with a chiral auxiliary, leading to distinct NMR signals for each enantiomer. | Rapid analysis, provides structural information, non-destructive. | Lower sensitivity compared to chromatographic methods, requires a chiral auxiliary, potential for signal overlap. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase (CSP), resulting in different retention times. | High resolution and sensitivity, well-established for a wide range of compounds, non-destructive. | Can be time-consuming to develop methods, requires specialized and often expensive chiral columns. |
| Chiral Gas Chromatography (GC) | Separation of volatile enantiomers based on their differential interaction with a chiral stationary phase in a capillary column. | High resolution and sensitivity for volatile compounds, faster analysis times than HPLC. | Limited to volatile and thermally stable compounds, often requires derivatization to increase volatility. |
Experimental Protocols
¹H NMR Spectroscopy
Sample Preparation for Amine Hydrochloride Salts:
-
Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or Methanol-d₄). The choice of solvent is critical as it will affect the chemical shifts and the appearance of the N-H proton signal.[2][3]
-
Cap the NMR tube and gently agitate until the sample is fully dissolved. Filtering the solution through a small plug of glass wool in a Pasteur pipette is recommended to remove any particulate matter.[4]
-
Acquire the ¹H NMR spectrum on a spectrometer of at least 400 MHz to ensure adequate resolution of the complex multiplets.
Chiral High-Performance Liquid Chromatography (HPLC)
Method for Enantiomeric Purity Determination:
-
Column: A chiral stationary phase is required. Polysaccharide-based columns such as Chiralpak® or Chiralcel® are often effective for the separation of chiral amines.
-
Mobile Phase: A typical mobile phase for chiral separations of amines consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine modifier (e.g., diethylamine or triethylamine) to improve peak shape.[5]
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection and Detection: Inject a small volume (e.g., 5-10 µL) onto the column and monitor the elution profile using a UV detector at a suitable wavelength (typically around 210-220 nm for compounds lacking a strong chromophore).
-
Quantification: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers in the chromatogram.
Chiral Gas Chromatography (GC)
Method for Enantiomeric Purity Determination (after derivatization):
-
Derivatization: Due to the low volatility of the hydrochloride salt, derivatization is necessary. This typically involves converting the amine to a more volatile derivative, such as a trifluoroacetamide or a heptafluorobutyramide, by reaction with the corresponding anhydride.
-
Column: A chiral capillary column, such as one coated with a cyclodextrin derivative, is used for the separation.
-
Carrier Gas and Temperature Program: Helium or hydrogen is typically used as the carrier gas. A temperature program is employed to ensure efficient separation of the diastereomeric derivatives.
-
Injection and Detection: A split/splitless injector is commonly used, and detection is typically performed with a flame ionization detector (FID).
-
Quantification: The enantiomeric excess is determined by the relative peak areas of the two diastereomeric derivatives.
Visualizing the Analytical Workflow
Caption: Workflow for the analytical characterization of this compound.
Conclusion: An Integrated Approach for Comprehensive Analysis
References
A Comparative Guide to the Synthetic Routes of Chiral Dimethylpiperazines
For researchers, medicinal chemists, and professionals in drug development, the piperazine scaffold is a cornerstone of modern pharmacophores.[1] Its presence in numerous blockbuster drugs underscores its importance.[1][2] However, the exploration of stereochemically defined, carbon-substituted piperazines remains a frontier with significant untapped potential.[2][3] This guide provides an in-depth, objective comparison of the primary synthetic strategies to access chiral dimethylpiperazines, offering field-proven insights and experimental data to inform your synthetic planning.
This document moves beyond a simple listing of methods to dissect the causality behind experimental choices, empowering you to select the optimal route for your specific research and development goals. We will explore three principal strategies:
-
Chiral Pool Synthesis: Leveraging nature's readily available chiral building blocks.
-
Asymmetric Synthesis: Creating chirality through stereocontrolled reactions.
-
Resolution of Racemates: Separating enantiomers from a racemic mixture.
Chiral Pool Synthesis: Building from Nature's Blueprint
The chiral pool approach utilizes readily available, enantiomerically pure starting materials, most notably α-amino acids, to construct the chiral piperazine core.[4] This strategy is often favored for its cost-effectiveness and the predictable stereochemical outcome. A common and effective execution of this strategy involves the synthesis of a chiral 2,5-diketopiperazine (DKP) intermediate, which is subsequently reduced to the desired dimethylpiperazine.
Conceptual Workflow: Chiral Pool Synthesis via a Diketopiperazine Intermediate
Caption: Chiral pool synthesis of (2S,5S)-2,5-dimethylpiperazine from L-alanine.
Experimental Protocol: Synthesis of (2S,5S)-2,5-Dimethylpiperazine from L-Alanine
This protocol outlines the synthesis of the cis-isomer, (2S,5S)-2,5-dimethylpiperazine, starting from L-alanine.
Part A: Synthesis of (3S,6S)-3,6-Dimethylpiperazine-2,5-dione
-
Dipeptide Formation & Cyclization: DL-Alanine can be heated with or without a catalyst like powdered olivine and a small amount of water at elevated temperatures (e.g., 120°C) for several days to form a mixture of cis- and trans-piperazine-2,5-diones.[5] The cis-isomer is often favored due to its greater thermal stability.[5]
-
Purification: The resulting diketopiperazine can be purified by recrystallization.
Part B: Reduction to (2S,5S)-2,5-Dimethylpiperazine
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).
-
Addition of Diketopiperazine: Add the (3S,6S)-3,6-dimethylpiperazine-2,5-dione portion-wise to the stirred suspension of LiAlH₄ at 0°C.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Workup: Cool the reaction mixture to 0°C and cautiously quench by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again.
-
Isolation: Filter the resulting solids and wash with THF. Concentrate the filtrate under reduced pressure to yield the crude (2S,5S)-2,5-dimethylpiperazine.
-
Purification: The product can be further purified by distillation or crystallization of a salt.
Performance and Considerations
| Metric | Performance | Comments |
| Stereoselectivity | Excellent | The stereochemistry is dictated by the starting amino acid. |
| Yield | Moderate to Good | Yields can be variable depending on the cyclization and reduction conditions. The formation of diketopiperazines from DL-alanine has reported yields of up to 6.8% for the cis-isomer.[5] |
| Scalability | Good | This route is generally amenable to scale-up. |
| Cost-effectiveness | High | Utilizes inexpensive and readily available starting materials. |
| Versatility | Limited by the availability of chiral amino acids. | Can be adapted to produce other C-substituted piperazines. |
Asymmetric Synthesis: Engineering Chirality
Asymmetric Lithiation-Trapping
A powerful method for the synthesis of enantiopure α-substituted piperazines involves the asymmetric lithiation of an N-Boc protected piperazine using a chiral ligand, such as (-)-sparteine or a (+)-sparteine surrogate, followed by trapping with an electrophile.[6] This strategy allows for the direct functionalization of the piperazine ring with high stereocontrol.[3]
Conceptual Workflow: Asymmetric Synthesis of a trans-2,5-Disubstituted Piperazine
Caption: Asymmetric synthesis via lithiation-trapping.
Experimental Protocol: Asymmetric Synthesis of a trans-2,5-Dimethylpiperazine Derivative
This protocol is a generalized procedure based on the work of O'Brien and coworkers.[6]
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the N-Boc-2-methylpiperazine and (-)-sparteine in a suitable anhydrous solvent (e.g., diethyl ether or toluene) and cool to -78°C.
-
Lithiation: Add sec-butyllithium (s-BuLi) dropwise to the cooled solution and stir for several hours at -78°C.
-
Electrophilic Trap: Add methyl iodide (MeI) to the reaction mixture and continue stirring at -78°C for a specified time.
-
Quenching: Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Workup and Isolation: Allow the mixture to warm to room temperature, separate the layers, and extract the aqueous layer with an organic solvent. Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography. The diastereomeric ratio and enantiomeric excess can be determined by chiral HPLC or NMR analysis.
Performance and Considerations
| Metric | Performance | Comments |
| Stereoselectivity | Good to Excellent | The diastereoselectivity is influenced by the chiral ligand, solvent, and electrophile. |
| Yield | Moderate | Yields can be sensitive to reaction conditions and substrate. |
| Scalability | Moderate | The use of cryogenic temperatures and organolithium reagents can pose challenges for large-scale synthesis. |
| Cost-effectiveness | Moderate | Chiral ligands like sparteine can be expensive. |
| Versatility | High | A wide range of electrophiles can be used to introduce various substituents. |
Resolution of Racemates: The Classic Approach
Classical resolution remains a robust and widely used method for obtaining enantiomerically pure compounds. This technique involves the reaction of a racemic mixture with a chiral resolving agent to form a pair of diastereomers, which can then be separated based on their different physical properties, such as solubility.[7]
Conceptual Workflow: Resolution of Racemic trans-2,5-Dimethylpiperazine
References
- 1. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Diastereoselective synthesis of quaternary α-amino acids from diketopiperazine templates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Formation of Diastereoisomeric Piperazine-2,5-dione from DL-Alanine in the Presence of Olivine and Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to Enantiomeric Excess Determination for (2R,5S)-2,5-Dimethylpiperazine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric purity is not merely a regulatory checkpoint but a critical descriptor of a substance's efficacy and safety. (2R,5S)-2,5-dimethylpiperazine, a chiral diamine, serves as a valuable building block for a variety of pharmacologically active agents. Its stereochemical integrity directly influences the biological activity and pharmacokinetic profile of the final drug substance. This guide provides a comprehensive comparison of the three principal analytical techniques for determining the enantiomeric excess (ee) of (2R,5S)-2,5-dimethylpiperazine: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
This document moves beyond a simple listing of methods, offering in-depth, field-proven insights into the causality behind experimental choices. Each protocol is presented as a self-validating system, grounded in authoritative references to ensure scientific integrity.
The Analytical Imperative: Why Enantiomeric Purity Matters
Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological properties. For a chiral building block like (2R,5S)-2,5-dimethylpiperazine, ensuring high enantiomeric purity is paramount to guarantee the desired therapeutic effect and minimize potential off-target effects of the unwanted enantiomer. The accurate quantification of enantiomeric excess is therefore a cornerstone of process development and quality control.
Comparative Overview of Analytical Techniques
The choice of analytical method for ee determination is a balance of factors including the physicochemical properties of the analyte, required sensitivity, sample throughput, and available instrumentation.
| Technique | Principle | Key Advantages | Key Considerations |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP). | Broad applicability, high resolution, robust and reproducible.[1][2][3] | Method development can be time-consuming, requires screening of columns and mobile phases.[1][4] |
| Chiral GC | Differential interaction of volatile enantiomers with a chiral stationary phase. | High efficiency and resolution, fast analysis times.[5][6][7] | Analyte must be volatile or derivatized to become volatile. High temperatures can risk racemization.[8] |
| NMR Spectroscopy | Conversion of enantiomers into diastereomers (covalently or non-covalently) which are distinguishable by NMR. | Rapid analysis, minimal sample preparation, provides structural information.[9][10][11] | Lower sensitivity compared to chromatographic methods, may require higher analyte concentration.[12] |
Section 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is arguably the most versatile and widely adopted technique for the separation and quantification of enantiomers in the pharmaceutical industry.[1][3] The separation is based on the formation of transient diastereomeric complexes between the enantiomers and a chiral stationary phase (CSP), leading to different retention times.
Causality of Method Design for (2R,5S)-2,5-Dimethylpiperazine
For a basic diamine like 2,5-dimethylpiperazine, which lacks a strong chromophore, a key challenge is detection. Therefore, two primary strategies are considered: direct separation on a CSP with a universal detector like a mass spectrometer (MS) or derivatization with a UV-active agent followed by separation on either a chiral or achiral column. Pre-column derivatization not only aids detection but can also improve the chiral recognition on the CSP.
Experimental Protocol: Derivatization-Based Chiral HPLC
This protocol details a robust method involving pre-column derivatization to introduce a chromophore, enhancing detectability and often improving chiral separation.
1. Derivatization with p-Tosyl Chloride (TsCl)
-
Rationale: Tosylation of the amine groups introduces a strongly UV-absorbent phenyl group, allowing for sensitive UV detection. The resulting di-tosylated derivative often exhibits excellent chiral recognition on polysaccharide-based CSPs.
-
Procedure:
-
Dissolve approximately 10 mg of the (2R,5S)-2,5-dimethylpiperazine sample in 1 mL of dichloromethane.
-
Add 2.5 equivalents of triethylamine to act as a base.
-
Add 2.2 equivalents of p-toluenesulfonyl chloride (TsCl) portion-wise while stirring at room temperature.
-
Monitor the reaction by TLC or a rapid LC-MS method until completion (typically 1-2 hours).
-
Quench the reaction with 1 mL of water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
-
2. HPLC Conditions
-
Rationale: Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, are highly effective for a broad range of chiral compounds.[2] A normal-phase mobile phase often provides better selectivity for this type of derivatized amine.
-
Parameters:
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent amylose-based CSP.
-
Mobile Phase: n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (80:20:0.1, v/v/v). The small amount of DEA is crucial to prevent peak tailing of the basic analyte.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
3. Data Analysis
-
The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula:
-
ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
-
Workflow Diagram: Chiral HPLC
Caption: Workflow for ee% determination by Chiral HPLC.
Section 2: Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for the enantiomeric separation of volatile compounds, offering high resolution and speed.[5][6] For non-volatile analytes like diamines, derivatization is necessary to increase their volatility.
Causality of Method Design for (2R,5S)-2,5-Dimethylpiperazine
The two secondary amine groups in 2,5-dimethylpiperazine make it non-volatile and prone to strong interactions with the GC column, leading to poor peak shape. Derivatization, typically by acylation, is essential. This masks the polar N-H groups, increasing volatility and often enhancing chiral recognition on the stationary phase. Cyclodextrin-based chiral stationary phases are the most common and effective for a wide range of applications.[7][8]
Experimental Protocol: Derivatization-Based Chiral GC
1. Derivatization with Trifluoroacetic Anhydride (TFAA)
-
Rationale: TFAA reacts readily with amines to form stable, highly volatile trifluoroacetyl derivatives. The fluorine atoms also make the derivative amenable to sensitive detection by an Electron Capture Detector (ECD), although a Flame Ionization Detector (FID) is more common.
-
Procedure:
-
Dissolve approximately 1 mg of the (2R,5S)-2,5-dimethylpiperazine sample in 1 mL of ethyl acetate.
-
Add 100 µL of trifluoroacetic anhydride (TFAA).
-
Cap the vial and heat at 60 °C for 15 minutes.
-
Cool to room temperature. Carefully evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Redissolve the residue in 1 mL of ethyl acetate for GC analysis.
-
2. GC Conditions
-
Rationale: A cyclodextrin-based chiral stationary phase, such as a derivatized beta-cyclodextrin, provides the necessary chiral environment for separation. A temperature gradient (oven program) is typically used to ensure good separation and reasonable analysis times.
-
Parameters:
-
Column: CycloSil-B (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent heptakis(2,3-di-O-methyl-6-O-t-butyl-dimethylsilyl)-beta-cyclodextrin phase.
-
Carrier Gas: Helium, at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature (FID): 270 °C.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 5 °C/min to 200 °C.
-
Hold at 200 °C for 5 minutes.
-
-
Injection: 1 µL, split ratio 50:1.
-
3. Data Analysis
-
The enantiomeric excess is calculated from the peak areas of the two enantiomers, identical to the HPLC method.
Workflow Diagram: Chiral GC
Caption: Workflow for ee% determination by Chiral GC.
Section 3: NMR Spectroscopy
NMR spectroscopy offers a fundamentally different approach to ee determination. Instead of physical separation, it relies on creating a diastereomeric environment for the enantiomers, which results in distinct, quantifiable signals in the NMR spectrum.[9] This can be achieved using either a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).
Causality of Method Design for (2R,5S)-2,5-Dimethylpiperazine
Chiral Derivatizing Agent (CDA): The use of a CDA, such as Mosher's acid chloride, involves forming a stable covalent bond with the analyte.[10] For a diamine, this results in the formation of a bis-amide. The resulting diastereomers are no longer mirror images and will have different chemical shifts for their respective protons, allowing for quantification by integration.
Chiral Solvating Agent (CSA): A CSA, like an enantiopure BINOL derivative, forms transient, non-covalent diastereomeric complexes with the analyte.[10] This interaction is sufficient to induce small but measurable differences in the chemical shifts of the analyte's enantiomers. This method is often faster as it avoids a chemical reaction and work-up.
Experimental Protocol: NMR with a Chiral Derivatizing Agent (Mosher's Acid)
1. Derivatization with (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)
-
Rationale: Mosher's acid is a classic and reliable CDA. The trifluoromethyl group provides a clean signal in ¹⁹F NMR, which can be a useful alternative to ¹H NMR for quantification due to its simplicity and wide chemical shift range. The reaction creates stable diastereomeric amides.
-
Procedure (in an NMR tube):
-
Dissolve ~5 mg of the (2R,5S)-2,5-dimethylpiperazine sample in 0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
Add a small amount (catalytic) of 4-dimethylaminopyridine (DMAP).
-
Add 2.2 equivalents of (R)-MTPA-Cl to the NMR tube.
-
Cap the tube, mix gently, and allow the reaction to proceed at room temperature. Monitor the reaction by acquiring periodic ¹H NMR spectra until the starting material signals are no longer visible.
-
Acquire the final high-resolution ¹H NMR spectrum.
-
2. NMR Acquisition and Data Analysis
-
Rationale: High-field NMR (≥400 MHz) is recommended to achieve baseline resolution of the diastereomeric signals. The methoxy (-OCH₃) or methyl (-CH₃) signals of the piperazine are often well-resolved and suitable for integration.
-
Parameters:
-
Spectrometer: 400 MHz or higher.
-
Nucleus: ¹H.
-
Solvent: CDCl₃.
-
Analysis: Identify a pair of well-resolved signals corresponding to a specific proton (e.g., one of the methyl groups on the piperazine ring) in the two diastereomers.
-
Calculation: Carefully integrate the two signals. The ee is calculated from the integral values (Int₁ and Int₂) using the formula:
-
ee (%) = [ (Int₁ - Int₂) / (Int₁ + Int₂) ] * 100
-
-
Workflow Diagram: NMR with CDA
Caption: Workflow for ee% determination by NMR with a CDA.
Conclusion and Recommendations
The selection of an optimal method for determining the enantiomeric excess of (2R,5S)-2,5-dimethylpiperazine is contingent upon the specific requirements of the analysis.
-
For routine quality control and high-throughput screening, Chiral HPLC is often the method of choice due to its robustness, reproducibility, and wide applicability.[1][2][3] Once a method is developed, it can be readily validated and implemented.
-
When high resolution is paramount and the analyte is amenable to volatilization (after derivatization), Chiral GC offers unparalleled separation efficiency and speed.[5][6]
-
For rapid, preliminary analysis, or when only small amounts of sample are available and chromatographic method development is not feasible, NMR spectroscopy with a chiral solvating or derivatizing agent is an excellent option.[9][11] It provides a quick and definitive answer with minimal sample handling.
Ultimately, for drug development professionals, the use of orthogonal methods (e.g., confirming an HPLC result with NMR) provides the highest level of confidence in the stereochemical purity of critical building blocks like (2R,5S)-2,5-dimethylpiperazine, ensuring the quality and integrity of the final active pharmaceutical ingredient.
References
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. mdpi.com [mdpi.com]
- 3. chemistlibrary.wordpress.com [chemistlibrary.wordpress.com]
- 4. mavmatrix.uta.edu [mavmatrix.uta.edu]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. gcms.cz [gcms.cz]
- 8. researchgate.net [researchgate.net]
- 9. Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Chiral Building Blocks: A Comparative Analysis of Efficacy in Asymmetric Synthesis
For the discerning researcher in drug discovery and development, the stereocontrolled construction of molecules is not merely an academic exercise; it is the cornerstone of creating safe and efficacious therapeutics. The biological systems we aim to modulate are exquisitely chiral, demanding a level of precision in molecular architecture that can only be achieved through the strategic application of asymmetric synthesis. At the heart of this endeavor lies the choice of the chiral building block—a decision that profoundly influences the efficiency, selectivity, and overall success of a synthetic campaign.
This guide provides an in-depth, objective comparison of the primary classes of chiral building blocks: chiral auxiliaries, the chiral pool, and organocatalysts. Moving beyond a simple catalog of options, we will delve into the mechanistic underpinnings of stereocontrol, present and analyze supporting experimental data from peer-reviewed literature, and provide detailed protocols for key transformations. Our goal is to equip you, my fellow scientists, with the critical insights necessary to make informed decisions in the laboratory, grounded in a comprehensive understanding of the strengths and limitations of each approach.
Section 1: Chiral Auxiliaries: The Stoichiometric Shepherds of Stereochemistry
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is cleaved and can, ideally, be recovered for reuse. The efficacy of a chiral auxiliary is dictated by its ability to create a sterically and electronically biased environment, forcing the reaction to proceed through a favored diastereomeric transition state.
Evans' Oxazolidinone Auxiliaries
Pioneered by David A. Evans, chiral oxazolidinones have become a gold standard in asymmetric synthesis, particularly for aldol, alkylation, and Diels-Alder reactions.[1] Derived from readily available amino acids, they offer a high degree of predictability and reliability in stereochemical outcomes.[2]
The remarkable stereoselectivity of the Evans aldol reaction stems from the formation of a rigid, chelated (Z)-enolate.[3][4] Deprotonation of the N-acyloxazolidinone with a boron triflate and a hindered amine base generates a six-membered chair-like transition state. The substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, directing the approach of the aldehyde from the less hindered face to yield the syn-aldol product with exceptional diastereoselectivity.[3][5]
Caption: Workflow for an Evans Asymmetric Aldol Reaction.
Derived from camphor, Oppolzer's sultams are another powerful class of chiral auxiliaries. Their rigid bicyclic structure provides excellent steric shielding, leading to high levels of diastereoselectivity in a variety of reactions, including aldol, Michael, and Diels-Alder reactions.[6][7]
| Auxiliary | Substrate | Aldehyde | Lewis Acid | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| (4R,5S)-4-methyl-5-phenyloxazolidin-2-one | N-propionyl | Isobutyraldehyde | Bu₂BOTf | 85 | >99:1 (syn) | [3] |
| (2R)-Oppolzer's Sultam | N-propionyl | Benzaldehyde | TiCl₄ (1.0 eq) | 88 | 95:5 (anti) | [6] |
| (2R)-Oppolzer's Sultam | N-propionyl | Benzaldehyde | TiCl₄ (2.0 eq) | 85 | 5:95 (syn) | [6] |
Note: The stereochemical outcome with Oppolzer's sultam can be tuned by the stoichiometry of the Lewis acid.[6]
Experimental Protocol: Evans Asymmetric Aldol Reaction
This protocol is representative of the general procedure for an Evans asymmetric aldol reaction.
-
Enolate Formation: To a solution of the N-acyloxazolidinone (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M) at 0 °C is added di-n-butylboron triflate (1.1 equiv) dropwise. Diisopropylethylamine (1.2 equiv) is then added dropwise, and the mixture is stirred at 0 °C for 30 minutes.
-
Aldol Addition: The reaction mixture is cooled to -78 °C, and the aldehyde (1.2 equiv) is added. The reaction is stirred at -78 °C for 2 hours, then warmed to 0 °C and stirred for an additional 1 hour.
-
Workup: The reaction is quenched by the addition of a pH 7 phosphate buffer. The aqueous layer is extracted with CH₂Cl₂ (3x). The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired aldol adduct.
-
Auxiliary Cleavage: The chiral auxiliary can be removed by treatment with LiOH and H₂O₂ in a mixture of THF and water to yield the corresponding β-hydroxy carboxylic acid.[8]
Section 2: The Chiral Pool: Nature's Starting Materials
The chiral pool refers to the collection of readily available, enantiomerically pure natural products such as amino acids, carbohydrates, and terpenes.[9] Chiral pool synthesis leverages the inherent chirality of these starting materials to construct complex molecules. This approach can be highly efficient, as it often reduces the number of synthetic steps required to establish key stereocenters.[9]
Application in Complex Molecule Synthesis: The Case of Statins
The synthesis of statin drugs, such as rosuvastatin and atorvastatin, often utilizes chiral building blocks derived from the chiral pool. For example, the stereoselective synthesis of the side chain of several statins can be achieved starting from chiral precursors obtained through biocatalytic reductions, a testament to the power of leveraging nature's catalysts to expand the chiral pool.[10][11]
Comparative Efficacy: Chiral Pool vs. Other Methods
Direct comparison is challenging as the chiral pool approach is highly substrate-dependent. However, its efficacy is evident in large-scale industrial syntheses where the cost and availability of the starting material are critical factors. For instance, the synthesis of the C1-C6 fragment of the anticancer agent epothilone has been efficiently achieved from the chiral pool.[12][13]
Section 3: Organocatalysis: The Rise of Small Molecule Catalysts
Asymmetric organocatalysis utilizes small, chiral organic molecules to catalyze enantioselective transformations. This field has witnessed explosive growth, offering a metal-free and often more environmentally benign alternative to traditional methods.[14]
Proline and its Derivatives in Asymmetric Aldol and Michael Reactions
L-proline, a simple amino acid, is a remarkably effective catalyst for a variety of asymmetric reactions, including aldol and Michael additions.[15] The mechanism involves the formation of a nucleophilic enamine intermediate from a ketone or aldehyde donor and the protonated catalyst.[16][17]
The stereochemical outcome of proline-catalyzed aldol reactions is rationalized by the Houk-List model, which proposes a chair-like transition state involving the enamine, the aldehyde, and the carboxylic acid of the proline catalyst.[16] The carboxylate group acts as a Brønsted acid to activate the aldehyde and facilitates the stereodetermining C-C bond formation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Total synthesis of epothilone A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chiral pool - Wikipedia [en.wikipedia.org]
- 10. Stereoselective introduction of two chiral centers by a single diketoreductase: an efficient biocatalytic route for the synthesis of statin side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Highly stereoselective hydrogenations--as key-steps in the total synthesis of statins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficient Chiral Pool Synthesis of the C1-C6 Fragment of Epothilones | CoLab [colab.ws]
- 13. Synthesis of epothilones A and B in solid and solution phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. books.rsc.org [books.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
alternative chiral scaffolds to 2,5-dimethylpiperazine
An In-Depth Technical Guide to Alternative Chiral Scaffolds to 2,5-Dimethylpiperazine
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral scaffold is a critical decision in the design of an asymmetric synthesis. The C₂-symmetric scaffold of (2R,5R)-2,5-dimethylpiperazine has served as a reliable diamine for creating chiral auxiliaries and ligands. Its rigid, chair-like conformation provides a well-defined chiral environment, making it a valuable tool. However, the quest for improved stereoselectivity, broader substrate scope, and milder reaction conditions continually drives the exploration of alternative chiral backbones.
This guide provides an in-depth comparison of prominent alternative chiral scaffolds, moving beyond a simple list to explain the causality behind their design and application. We will explore their performance with supporting experimental data, offering a robust resource for making informed decisions in your synthetic strategy.
2,5-Dimethylpiperazine is a C₂-symmetric diamine, readily available in its chiral forms. It is often used to form bis-amides or as a backbone for chiral ligands. Its primary mode of action involves creating a rigid, sterically defined pocket that biases the approach of reagents to one face of a prochiral substrate. While effective, its applications can be limited by factors such as the conditions required for its attachment and removal, and it may not offer sufficient steric bulk or the desired electronic properties for all transformations.
Privileged Chiral Ligands: C₂-Symmetry and Beyond
A significant class of alternatives falls under the umbrella of "privileged ligands," a term for scaffolds that are effective for a wide variety of metal-catalyzed reactions.[1] These ligands often possess C₂ symmetry, which reduces the number of possible diastereomeric transition states, simplifying analysis and often leading to higher enantioselectivity.[2]
Key Privileged Scaffolds:
-
BINOL (1,1'-Bi-2-naphthol): An axially chiral C₂-symmetric diol, BINOL is the backbone for one of the most successful classes of ligands, notably BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).[2][3] Its chirality arises from atropisomerism, and the steep dihedral angle between the naphthyl rings creates a well-defined chiral environment. It is exceptionally effective in asymmetric hydrogenations, but its derivatives have found broad utility.[2]
-
Salen (N,N'-bis(salicylidene)ethylenediamine): These tetradentate Schiff base ligands are highly modular.[3] The chirality is typically introduced in the diamine bridge. Metal-salen complexes, particularly with Mn, Co, and Cr, are powerful catalysts for asymmetric epoxidations, cyclopropanations, and aziridinations. Their modular nature allows for fine-tuning of both steric and electronic properties.[3]
-
Bis(oxazolines) (BOX): These C₂-symmetric ligands are readily synthesized from chiral amino alcohols. They form pincer-like complexes with various metals (e.g., Cu, Zn, Mg), creating a chiral Lewis acid environment. BOX ligands excel in Diels-Alder reactions, aldol additions, and Michael additions.[3]
-
TADDOLs (α,α,α',α'-Tetraaryl-1,3-dioxolane-4,5-dimethanols): Derived from tartaric acid, TADDOLs are versatile C₂-symmetric diols. They can act as ligands for Lewis acids (Ti, Al) or as organocatalysts themselves. They are particularly effective in controlling stereochemistry in nucleophilic additions to carbonyls and in Diels-Alder reactions.[3]
Caption: Classification of common alternative chiral scaffolds.
Stoichiometric Chiral Auxiliaries: Covalent Control
Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a prochiral substrate.[4] This covalent modification introduces a robust chiral environment, directing the stereochemical outcome of a reaction. The auxiliary is later cleaved and can often be recovered.
Leading Chiral Auxiliaries:
-
Evans' Oxazolidinones: Developed by David A. Evans, these are among the most successful and widely used chiral auxiliaries.[4] Derived from readily available amino alcohols, they provide excellent stereocontrol in alkylations, aldol reactions, and acylations. The steric bulk of the substituent at the C4 position effectively shields one face of the corresponding enolate, directing the approach of an electrophile.[4][5]
-
Oppolzer's Sultams: Based on the rigid bicyclic structure of camphor, Oppolzer's sultams provide a well-defined chiral environment.[4][6] This rigidity leads to high levels of asymmetric induction in reactions like aldol additions, alkylations, and Diels-Alder reactions.[4]
-
Pseudoephedrine Amides: Pioneered by Andrew G. Myers, pseudoephedrine offers a practical and cost-effective method for asymmetric synthesis.[4] Both enantiomers are inexpensive. The corresponding amides undergo highly diastereoselective alkylations. A key advantage is that the auxiliary can be cleaved under mild conditions to yield a variety of functional groups, including carboxylic acids, alcohols, and aldehydes.[4]
Performance Data of Leading Chiral Auxiliaries
The effectiveness of a chiral auxiliary is measured by the diastereomeric ratio (d.r.) or enantiomeric excess (e.e.) of the product, along with the chemical yield. The data below provides a benchmark for comparison.
| Auxiliary | Reaction Type | Substrate / Electrophile | d.r. or e.e. | Yield | Reference |
| Evans' Oxazolidinone | Alkylation | Propionyl oxazolidinone / Benzyl bromide | >99:1 d.r. | 90-95% | [4] |
| Evans' Oxazolidinone | Aldol Addition | Propionyl oxazolidinone / Isobutyraldehyde | >99:1 d.r. | 80-90% | [7] |
| Oppolzer's Sultam | Alkylation | Propionyl sultam / Methyl iodide | >98:2 d.r. | 96% | [4] |
| Oppolzer's Sultam | Diels-Alder | N-Acryloyl sultam / Cyclopentadiene | 95:5 d.r. | 85% | [4] |
| Pseudoephedrine Amide | Alkylation | Propionyl pseudoephedrine amide / Benzyl bromide | >98% d.e. | 97% | [4] |
Experimental Protocols & Methodologies
To provide practical context, we detail a representative experimental workflow for employing a chiral auxiliary, specifically an Evans' oxazolidinone for asymmetric alkylation.
Workflow: Asymmetric Alkylation using an Evans' Auxiliary
Caption: A typical experimental workflow using a chiral auxiliary.
Step-by-Step Protocol: Asymmetric Alkylation
-
Acylation: The chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) is acylated with a carboxylic acid chloride or anhydride (e.g., propionyl chloride) in the presence of a base (e.g., triethylamine) and a catalyst (e.g., DMAP) in an aprotic solvent like dichloromethane. This covalently links the prochiral substrate to the auxiliary.
-
Enolate Formation: The resulting N-acyloxazolidinone is dissolved in a dry ethereal solvent (e.g., THF) and cooled to -78 °C under an inert atmosphere (e.g., Argon). Causality: This low temperature is crucial for kinetic control, preventing side reactions and ensuring the selective formation of the desired enolate geometry. A strong base, such as lithium diisopropylamide (LDA), is added dropwise to deprotonate the α-carbon, forming a rigid Z-enolate chelated to the lithium cation.
-
Alkylation: The electrophile (e.g., benzyl bromide) is added to the enolate solution at -78 °C. The bulky substituent on the oxazolidinone ring sterically blocks one face of the planar enolate, forcing the electrophile to approach from the opposite, less hindered face. Causality: This directed approach is the origin of the high diastereoselectivity. The reaction is stirred for several hours at low temperature before being carefully quenched.
-
Workup and Cleavage: The reaction is quenched with a saturated aqueous solution of ammonium chloride. After extraction and purification, the now diastereomerically enriched product is obtained. The auxiliary can be cleaved under various conditions. For example, hydrolysis with lithium hydroperoxide (LiOH/H₂O₂) yields the chiral carboxylic acid, while reduction with LiBH₄ can yield the chiral alcohol. The valuable chiral auxiliary can be recovered from the aqueous layer after workup.
Mechanism of Stereocontrol
The success of these scaffolds lies in their ability to create a predictable and highly ordered transition state. For covalently bound auxiliaries like Evans' oxazolidinones, stereocontrol is achieved through steric hindrance in a chelated intermediate.
Caption: Steric shielding of an enolate by a chiral auxiliary.
Conclusion
While 2,5-dimethylpiperazine remains a useful scaffold, the field of asymmetric synthesis has produced a vast arsenal of powerful alternatives. Privileged ligands like BINAP and Salen derivatives offer catalytic solutions with high turnover and broad applicability. Covalently bound auxiliaries, such as those developed by Evans, Oppolzer, and Myers, provide exceptional levels of stereocontrol and reliability for stoichiometric transformations.[2][4] The choice of scaffold ultimately depends on the specific reaction, desired product, and economic considerations. Understanding the underlying principles of how these scaffolds operate—be it through steric shielding, electronic tuning, or the formation of a rigid chiral pocket—is paramount to designing a successful and efficient asymmetric synthesis.
References
- 1. pnas.org [pnas.org]
- 2. 手性催化劑和配體 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
The Synthetic Chemist's Compass: A Cost-Benefit Analysis of (2R,5S)-1-Boc-2,5-dimethylpiperazine
For the discerning researcher in drug discovery and development, the strategic selection of chiral building blocks is a critical determinant of synthetic efficiency, cost-effectiveness, and ultimately, the timely progression of a drug candidate. Among the privileged scaffolds in medicinal chemistry, the chiral piperazine moiety is a recurring motif in a multitude of biologically active molecules. This guide provides an in-depth cost-benefit analysis of a particularly valuable synthon, (2R,5S)-1-Boc-2,5-dimethylpiperazine , offering a comparative perspective against alternative synthetic strategies. By delving into the practicalities of synthesis, performance in key applications, and economic considerations, this document aims to equip researchers with the insights necessary to make informed decisions in their synthetic endeavors.
The Significance of Chiral Piperazines: A Gateway to Novel Therapeutics
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone in drug design. Its unique conformational properties and ability to engage in multiple hydrogen bonding interactions make it an ideal scaffold for modulating the pharmacokinetic and pharmacodynamic properties of a molecule. The introduction of chirality, particularly at the C2 and C5 positions, unlocks a three-dimensional space that is crucial for specific and high-affinity interactions with biological targets.
(2R,5S)-1-Boc-2,5-dimethylpiperazine, with its defined stereochemistry and the versatile Boc protecting group, serves as a key intermediate in the synthesis of a range of therapeutic agents, most notably potent and selective δ-opioid receptor agonists. These compounds hold significant promise for the treatment of pain and depression, with reduced side effects compared to traditional µ-opioid receptor agonists.
Synthetic Strategies: A Tale of Two Approaches
The synthesis of enantiomerically pure (2R,5S)-1-Boc-2,5-dimethylpiperazine can be broadly approached via two distinct strategies: classical resolution of a racemic mixture and asymmetric synthesis. Each pathway presents its own set of advantages and disadvantages, which we will explore in detail.
The Classical Approach: Resolution of Racemic trans-2,5-Dimethylpiperazine
This well-established method relies on the separation of a racemic mixture of trans-2,5-dimethylpiperazine using a chiral resolving agent. A common and effective choice for this resolution is a chiral acid, such as (+)-camphorsulfonic acid.
Caption: Workflow for the classical resolution of racemic trans-2,5-dimethylpiperazine.
Step 1: Formation of Diastereomeric Salts A solution of racemic trans-2,5-dimethylpiperazine (1.0 eq) in a suitable solvent (e.g., methanol) is treated with a solution of (+)-camphorsulfonic acid (1.0 eq) in the same solvent. The mixture is heated to reflux and then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt.
Step 2: Fractional Crystallization The crystalline salt is collected by filtration. The process of recrystallization from a suitable solvent is repeated until a constant optical rotation is achieved, indicating the isolation of the pure diastereomeric salt of the desired (2R,5S)-enantiomer.
Step 3: Liberation of the Free Amine The purified diastereomeric salt is dissolved in water and treated with a base (e.g., NaOH) to liberate the free (2R,5S)-2,5-dimethylpiperazine. The free amine is then extracted into an organic solvent (e.g., dichloromethane) and the solvent is removed under reduced pressure.
Step 4: Boc-Protection The enantiomerically pure (2R,5S)-2,5-dimethylpiperazine is dissolved in a suitable solvent (e.g., dichloromethane) and treated with di-tert-butyl dicarbonate (Boc anhydride, 1.1 eq) at room temperature. The reaction is typically complete within a few hours. The reaction mixture is then washed with water and brine, dried over a drying agent (e.g., Na2SO4), and the solvent is evaporated to yield (2R,5S)-1-Boc-2,5-dimethylpiperazine.
The Modern Approach: Asymmetric Synthesis
Asymmetric synthesis offers a more elegant and potentially more efficient route to enantiomerically pure compounds by directly creating the desired stereoisomer. For chiral piperazines, several asymmetric strategies have been developed, including the use of chiral auxiliaries, chiral catalysts for cyclization reactions, or the asymmetric functionalization of a prochiral piperazine precursor.
Caption: Conceptual workflow for an asymmetric synthesis of (2R,5S)-1-Boc-2,5-dimethylpiperazine using a chiral auxiliary.
Performance in a Key Application: Synthesis of δ-Opioid Receptor Agonists
The utility of (2R,5S)-1-Boc-2,5-dimethylpiperazine as a chiral building block is exemplified in the synthesis of potent and selective δ-opioid receptor agonists, such as SNC80 and its analogs. The stereochemistry of the piperazine ring is critical for the desired pharmacological activity.
While a direct head-to-head comparison of different chiral piperazine building blocks in the synthesis of a specific δ-opioid agonist is not extensively documented, the literature consistently demonstrates that the use of enantiomerically pure piperazine precursors is essential for achieving high efficacy and selectivity. The (2R,5S) configuration, in particular, has been shown to be crucial for potent δ-opioid receptor agonism in several series of compounds.
Cost-Benefit Analysis: Weaving Together Economics and Efficiency
The choice between classical resolution and asymmetric synthesis is not merely a matter of chemical elegance; it is a pragmatic decision with significant economic and logistical implications.
Cost Analysis of Starting Materials and Reagents
To provide a tangible comparison, let's analyze the approximate costs of the key reagents for each synthetic route. Prices are based on bulk quantities from common chemical suppliers and are subject to variation.
| Reagent | Classical Resolution Route | Approximate Cost (per kg) | Asymmetric Synthesis Route (Conceptual) | Approximate Cost (per kg) |
| trans-2,5-Dimethylpiperazine | Required | $100 - $200 | Not directly required | - |
| (+)-Camphorsulfonic Acid | Required | $150 - $300 | Not required | - |
| Boc Anhydride | Required | $50 - $100 | Required | $50 - $100 |
| Chiral Auxiliary (e.g., (R)-Phenylglycinol) | Not required | - | Required | $300 - $500 |
| Asymmetric Catalyst (e.g., Jacobsen's Catalyst) | Not required | - | Potentially Required | >$1000 |
Note: The cost of the asymmetric catalyst can be significantly higher, but it is used in catalytic amounts, which can offset the initial investment on a large scale.
Benefit Comparison
| Feature | Classical Resolution | Asymmetric Synthesis |
| Yield | Theoretically limited to 50% for the desired enantiomer, though racemization and recycling of the unwanted enantiomer can improve the overall yield. | Can theoretically achieve near 100% yield of the desired enantiomer. |
| Atom Economy | Lower, as the unwanted enantiomer is often discarded or requires additional steps for racemization. | Higher, as all starting materials are ideally converted to the desired product. |
| Process Simplicity | Can be operationally complex due to the need for multiple crystallizations. | Can be simpler in terms of the number of purification steps, but may require more specialized and sensitive catalysts. |
| Scalability | Generally scalable, but fractional crystallization can become challenging and time-consuming on a large scale. | Often more readily scalable, especially with catalytic methods. |
| Cost of Chiral Source | The cost of the chiral resolving agent is a significant factor. | The cost of the chiral auxiliary or catalyst is a major consideration. |
| Flexibility | The same racemic starting material can be used to access both enantiomers by using the corresponding enantiomer of the resolving agent. | A different chiral auxiliary or catalyst is typically required to access the other enantiomer. |
Conclusion: A Strategic Choice for the Synthetic Chemist
The cost-benefit analysis of using (2R,5S)-1-Boc-2,5-dimethylpiperazine ultimately hinges on the specific context of the research or manufacturing campaign.
For laboratory-scale synthesis and initial drug discovery efforts , the classical resolution method can be a pragmatic and cost-effective choice. The starting materials are relatively inexpensive, and the procedure, while requiring careful execution, is well-established. The lower theoretical yield may be acceptable when only small quantities of the chiral building block are needed.
For process development and large-scale manufacturing , the pendulum swings in favor of asymmetric synthesis . Despite the potentially higher upfront cost of a chiral catalyst or auxiliary, the superior atom economy, higher theoretical yields, and often simpler purification and scalability make it a more economically viable and environmentally friendly option in the long run. The development of a robust and efficient asymmetric synthesis can significantly reduce the cost of goods for a pharmaceutical product.
Ultimately, the decision rests on a careful evaluation of factors including the scale of the synthesis, the available budget, the timeline, and the in-house expertise. This guide has aimed to provide the foundational knowledge and comparative data to empower researchers to make the most strategic and scientifically sound choice for their specific needs, paving the way for the efficient and cost-effective synthesis of the next generation of chiral therapeutics.
Protected Dimethylpiperazines: A Comparative Guide to a Privileged Scaffold in Synthesis and Drug Discovery
Introduction
The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in biologically active compounds.[1][2] Its unique physicochemical properties, including two basic nitrogen atoms, allow for extensive functionalization to fine-tune pharmacological and pharmacokinetic profiles.[2][3] Among the various substituted piperazines, dimethylpiperazines offer an added layer of structural diversity and stereochemical complexity. However, the reactivity of both nitrogen atoms often necessitates a protection-deprotection strategy to achieve selective functionalization. This guide provides an in-depth comparison of protected dimethylpiperazines, offering insights into their synthesis, applications, and the strategic considerations for choosing the appropriate protecting group and isomer for specific research and development goals. We will delve into experimental data and protocols to provide a practical resource for researchers, scientists, and drug development professionals.
The Rationale for Protecting Dimethylpiperazines
The direct, selective functionalization of one nitrogen atom in a symmetrically substituted piperazine like trans-2,5-dimethylpiperazine can be challenging, often leading to mixtures of mono- and di-substituted products.[4] Protecting one of the nitrogens with a removable group allows for the selective modification of the other, a crucial strategy in multi-step syntheses.[4][5] The choice of protecting group is critical and depends on several factors, including:
-
Stability: The protecting group must be stable to the reaction conditions used for subsequent transformations.
-
Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and straightforward.
-
Orthogonality: The protecting group should be removable under conditions that do not affect other functional groups in the molecule.
-
Influence on Physicochemical Properties: The protecting group can alter the solubility and reactivity of the intermediate.
The most commonly employed protecting groups for piperazines are the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups.
Comparative Analysis of Common Protecting Groups
tert-Butoxycarbonyl (Boc) Group
The Boc group is arguably the most widely used amine protecting group in organic synthesis due to its ease of introduction and mild deprotection conditions.[6][7]
Advantages:
-
Mild Deprotection: Typically removed with mild acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[6][8]
-
High Yields: Both protection and deprotection reactions generally proceed in high yields.[6]
-
Orthogonality: Stable to a wide range of reaction conditions, including basic and reductive environments, allowing for selective deprotection in the presence of other protecting groups.
Disadvantages:
-
Acid Lability: The Boc group's sensitivity to acid can be a limitation if other acid-sensitive functional groups are present in the molecule.[8][9]
-
Generation of t-Butyl Cation: Deprotection generates a tert-butyl cation, which can lead to side reactions like alkylation of nucleophilic sites.[9]
Benzyloxycarbonyl (Cbz) Group
The Cbz group is another popular choice for amine protection, offering a different set of deprotection conditions.
Advantages:
-
Hydrogenolysis: The Cbz group is readily cleaved by catalytic hydrogenation (e.g., H₂, Pd/C), which are neutral and mild conditions.
-
Acid/Base Stability: It is stable to a wider range of acidic and basic conditions compared to the Boc group.
Disadvantages:
-
Catalyst Poisoning: The presence of sulfur-containing compounds can poison the hydrogenation catalyst, hindering deprotection.
-
Incompatibility with Reducible Groups: Cannot be used in the presence of other functional groups that are sensitive to hydrogenation, such as alkenes or alkynes.
Table 1: Comparison of Boc and Cbz Protecting Groups for Dimethylpiperazines
| Feature | tert-Butoxycarbonyl (Boc) | Benzyloxycarbonyl (Cbz) |
| Protecting Reagent | Di-tert-butyl dicarbonate (Boc₂O) | Benzyl chloroformate (Cbz-Cl) |
| Typical Protection Yield | High (>90%) | High (>90%) |
| Primary Deprotection Method | Acidolysis (TFA, HCl)[6] | Hydrogenolysis (H₂, Pd/C) |
| Orthogonality | Stable to bases, nucleophiles, and reducing agents. | Stable to many acids and bases. |
| Key Advantage | Mild acidic deprotection. | Deprotection under neutral conditions. |
| Key Disadvantage | Acid sensitivity.[8] | Incompatible with reducible functional groups. |
Applications of Protected Dimethylpiperazine Isomers
The specific isomer of dimethylpiperazine used as a building block significantly influences the three-dimensional structure and biological activity of the final molecule.
2,5-Dimethylpiperazines (cis and trans)
The 2,5-dimethylpiperazine scaffold, particularly the chiral trans isomer, is a valuable building block in asymmetric synthesis and medicinal chemistry.
As a Chiral Auxiliary
A chiral auxiliary is a temporary stereogenic unit that controls the stereochemical outcome of a reaction.[10][11][12] Enantiomerically pure trans-2,5-dimethylpiperazine can be used to synthesize chiral molecules with high diastereoselectivity.
In Medicinal Chemistry
Protected 2,5-dimethylpiperazines are key intermediates in the synthesis of a wide range of therapeutic agents, including:
-
Kinase Inhibitors: The piperazine moiety often serves as a linker between different pharmacophoric groups, and the methyl groups can provide steric bulk to enhance selectivity.[13][14]
-
Anticancer Agents: Many anticancer drugs incorporate the piperazine scaffold to improve solubility and target engagement.[2][15]
-
CNS Agents: The piperazine ring is a common feature in drugs targeting the central nervous system, such as antipsychotics and antidepressants.
2,6-Dimethylpiperazines (cis and trans)
Similar to their 2,5-disubstituted counterparts, 2,6-dimethylpiperazines are also important in pharmaceutical development. The cis- and trans-isomers provide different spatial arrangements of the methyl groups, which can be exploited to optimize drug-receptor interactions. Their synthesis often involves multi-step sequences to control the stereochemistry.[16]
1,4-Dimethylpiperazine
While not a protected piperazine in the traditional sense (both nitrogens are alkylated), 1,4-dimethylpiperazine is a relevant compound in certain applications. Its synthesis can be achieved through various methods, including the reaction of N-methyldiethanolamine with monomethylamine.[17]
Experimental Protocols
Protocol 1: Mono-Boc Protection of trans-2,5-Dimethylpiperazine
This protocol describes a general procedure for the selective mono-Boc protection of trans-2,5-dimethylpiperazine.
Materials:
-
trans-2,5-Dimethylpiperazine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolve trans-2,5-dimethylpiperazine (1 equivalent) in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of Boc₂O (1 equivalent) in DCM to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired mono-Boc-protected trans-2,5-dimethylpiperazine.
Protocol 2: Deprotection of Boc-Protected Dimethylpiperazine
This protocol outlines a standard procedure for the removal of the Boc protecting group.[6]
Materials:
-
Boc-protected dimethylpiperazine
-
4M HCl in 1,4-dioxane (or a solution of TFA in DCM)
-
Dichloromethane (DCM) (if using TFA)
-
Nitrogen or argon source
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected dimethylpiperazine in a minimal amount of DCM (if using TFA) or use the 4M HCl in dioxane solution directly.
-
Add an excess of the acidic solution (e.g., 5-10 equivalents of HCl or TFA).
-
Stir the reaction mixture at room temperature for 1-4 hours under an inert atmosphere.
-
Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture to dryness under reduced pressure to remove the excess acid and solvent.
-
The resulting product is the hydrochloride or trifluoroacetate salt of the dimethylpiperazine, which can often be used directly in the next step or neutralized with a base to obtain the free amine.
Visualization of Key Concepts
Workflow for the Application of Protected Dimethylpiperazines
Caption: General workflow for the use of protected dimethylpiperazines in synthesis.
Decision Tree for Choosing a Protecting Group
Caption: Decision-making process for selecting between Boc and Cbz protecting groups.
Conclusion
Protected dimethylpiperazines are indispensable tools in modern organic synthesis and drug discovery. The ability to selectively functionalize one of the two nitrogen atoms opens up a vast chemical space for the creation of complex and biologically active molecules. The choice between the Boc and Cbz protecting groups should be made based on the specific reaction conditions of the synthetic route. As the demand for novel therapeutics continues to grow, the strategic application of protected dimethylpiperazine building blocks will undoubtedly play a crucial role in the development of the next generation of medicines.
References
- 1. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. scispace.com [scispace.com]
- 8. reddit.com [reddit.com]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 11. 手性助剂 [sigmaaldrich.com]
- 12. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. CN108503608B - Preparation method of 1, 4-dimethylpiperazine - Google Patents [patents.google.com]
Safety Operating Guide
Navigating the Disposal of (2R,5S)-1-Boc-2,5-dimethylpiperazine hydrochloride: A Guide for the Modern Laboratory
For the diligent researcher, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final step, proper disposal, is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of (2R,5S)-1-Boc-2,5-dimethylpiperazine hydrochloride. Our approach is grounded in established safety protocols and regulatory standards, ensuring that your laboratory practices are not only scientifically sound but also environmentally responsible.
Understanding the Hazard Profile: The "Why" Behind the Precautions
Before any disposal protocol is initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is classified with the following hazards:
-
Skin Irritation (Category 2) [1]
-
Serious Eye Irritation (Category 2A) [1]
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system [1]
These classifications, derived from the Globally Harmonized System (GHS), dictate the necessary precautions to mitigate exposure risks during handling and disposal. The hydrochloride salt form suggests good water solubility, a factor to consider in the event of a spill and for certain disposal methodologies.
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins with the user and culminates in transfer to a licensed waste disposal facility.
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Given the irritant nature of the compound, the following PPE is mandatory when handling the pure substance or its waste:
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact, preventing irritation. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood | Minimizes the risk of inhaling dust or aerosols, which can cause respiratory irritation.[1] |
Step 2: Waste Segregation - Preventing Unwanted Reactions
Proper segregation of chemical waste is a cornerstone of laboratory safety.[2][3][4] It prevents dangerous reactions and ensures that waste streams can be managed appropriately.
-
Solid Waste:
-
Place un-used or expired this compound directly into a designated "Hazardous Solid Waste" container.
-
Contaminated materials such as weighing paper, gloves, and disposable labware should also be placed in this container.[5]
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a designated "Hazardous Liquid Waste" container.
-
Ensure the container is compatible with the solvents used. For instance, most acids should be stored in glass containers rather than metal ones.[2]
-
Step 3: Waste Container Labeling - Clarity is Key
Accurate and detailed labeling of waste containers is a regulatory requirement and a critical safety measure.[3][6][7] Your hazardous waste label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Irritant")
-
The accumulation start date
-
The name of the principal investigator or laboratory contact
Step 4: Storage - Safe and Secure Accumulation
Waste containers must be stored in a designated satellite accumulation area within the laboratory.[6] This area should be:
-
Under the direct control of laboratory personnel.
-
Away from general laboratory traffic.
-
In a location that prevents tipping or spillage.
-
Equipped with secondary containment to capture any potential leaks.[4]
Containers must be kept tightly closed except when adding waste.[6][8]
Step 5: Disposal - The Final Hand-off
The ultimate disposal of this compound must be conducted through an approved waste disposal plant.[1] This is typically managed through your institution's Environmental Health and Safety (EHS) department.
-
Do not dispose of this chemical down the drain or in the regular trash.[6]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
Spill and Emergency Procedures
In the event of a spill, the primary objective is to prevent exposure and contain the material.
-
Small Spills:
-
Ensure proper PPE is worn.
-
Absorb the spill with an inert material (e.g., vermiculite, sand).
-
Carefully sweep or scoop the material into a designated hazardous waste container.
-
Clean the spill area with soap and water.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your laboratory supervisor and EHS department.
-
Prevent entry into the area until it has been deemed safe by trained personnel.
-
Regulatory Framework: Adherence to the Law
The disposal of chemical waste is governed by a strict set of federal and state regulations. The primary federal law is the Resource Conservation and Recovery Act (RCRA), which is enforced by the Environmental Protection Agency (EPA).[9][10][11] Your institution's EHS department is responsible for ensuring compliance with these regulations.
Disposal Decision Workflow
References
- 1. aksci.com [aksci.com]
- 2. acewaste.com.au [acewaste.com.au]
- 3. Effective Lab Chemical Waste Management [emsllcusa.com]
- 4. actenviro.com [actenviro.com]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. blog.creliohealth.com [blog.creliohealth.com]
- 8. How to Handle Chemicals in the Workplace - OSHA.com [osha.com]
- 9. axonator.com [axonator.com]
- 10. m.youtube.com [m.youtube.com]
- 11. epa.gov [epa.gov]
Navigating the Safe Handling of (2R,5S)-1-Boc-2,5-dimethylpiperazine hydrochloride: A Guide for Laboratory Professionals
For the researcher dedicated to advancing drug development, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides essential, in-depth technical and safety information for handling (2R,5S)-1-Boc-2,5-dimethylpiperazine hydrochloride (CAS No: 1374975-96-8), a key building block in modern synthetic chemistry. Beyond mere procedural steps, we will delve into the rationale behind these recommendations, empowering you to work with confidence and precision.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is classified as a hazardous substance. A thorough risk assessment is the foundational step before any handling activities. The primary hazards associated with this compound are:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (H319): Can cause significant eye irritation.[1]
-
Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled.[1]
The Boc (tert-butoxycarbonyl) protecting group is generally stable but can be removed under acidic conditions, potentially generating tert-butyl cation intermediates.[2][3] While the hydrochloride salt form enhances stability and water solubility, it is crucial to handle the compound with appropriate care to prevent inadvertent exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is non-negotiable. The following table outlines the recommended PPE for handling this compound, tailored to the potential risks involved.
| Body Part | Required PPE | Rationale and Specifications |
| Eyes/Face | Tightly fitting safety goggles with side-shields or a full-face shield.[4][5] | Protects against accidental splashes and airborne particles that can cause serious eye irritation.[1] Standard safety glasses are insufficient. |
| Hands | Chemical-resistant gloves (e.g., nitrile, neoprene).[4][6] | Prevents direct skin contact, which can lead to irritation.[1] Always inspect gloves for tears or punctures before use. |
| Body | Laboratory coat or suitable protective clothing.[1][4] | Provides a barrier against spills and contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area or with local exhaust ventilation (chemical fume hood).[1][4][7] | Minimizes the inhalation of dust or aerosols, which can cause respiratory tract irritation.[1] |
Operational Protocols: From Receipt to Disposal
Adherence to a stringent, step-by-step protocol is critical for both safety and experimental accuracy.
Handling and Use
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[1]
-
Work Area: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4][7]
-
Personal Protection: Don the appropriate PPE as outlined in the table above.
-
Dispensing: Avoid the formation of dust and aerosols when weighing or transferring the compound.[4][7] Use non-sparking tools.[7]
-
Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1][4] Do not eat, drink, or smoke in areas where chemicals are handled.[5]
Storage
-
Store in a tightly-closed container in a cool, dry, and well-ventilated area.[1][7]
-
Keep away from incompatible substances such as strong oxidizing agents.[1]
-
The recommended storage temperature may vary, so always consult the supplier's specific instructions.[4]
Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate risks.
Caption: Workflow for handling a chemical spill.
Spill Response Steps:
-
Evacuate and Ventilate: Ensure adequate ventilation and evacuate non-essential personnel from the immediate area.[4]
-
Wear PPE: Use personal protective equipment as specified for handling the substance.[4]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.[4]
-
Cleanup: Absorb the spilled material with an inert, non-combustible absorbent material (e.g., sand, vermiculite, or universal binders).[4]
-
Collection: Carefully collect the absorbed material and place it into a suitable, labeled, and sealed container for disposal.[4]
-
Decontamination: Clean the spill area thoroughly.
Disposal
Chemical waste disposal must be conducted in accordance with all local, state, and federal regulations.
-
Waste Container: Place waste material in a clearly labeled, sealed container.
-
Consult Regulations: Dispose of the contents and container at an approved waste disposal plant.[1] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
First Aid Measures: Preparedness for Emergencies
In case of exposure, follow these first aid measures and seek immediate medical attention.
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing.[1]
-
Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water.[1][7] If skin irritation occurs, get medical advice/attention.[1]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[7]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[7]
By integrating these safety protocols into your laboratory workflow, you ensure a secure environment that fosters innovation and scientific advancement.
References
- 1. aksci.com [aksci.com]
- 2. BOC deprotection [ms.bzchemicals.com]
- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. benchchem.com [benchchem.com]
- 5. support.hpe.com [support.hpe.com]
- 6. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 7. (2S,5R)-1-Boc-2,5-diMethylpiperazine hydrochloride - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
